Clk1-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[1-[(1S)-1-(4-fluorophenyl)ethyl]triazolo[4,5-c]quinolin-8-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN5O/c1-14(15-2-6-18(25)7-3-15)30-24-19-10-16(4-8-20(19)26-12-22(24)28-29-30)17-5-9-23-21(11-17)27-13-31-23/h2-14H,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKVSOQUPYXVRZ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Role of Clk1-IN-1 in Alternative Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdc2-like kinase 1 (CLK1) is a key regulator of pre-mRNA splicing, a fundamental process for generating proteomic diversity and controlling gene expression. Dysregulation of CLK1 activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of CLK1 inhibitors, with a focus on their impact on alternative splicing. We delve into the core molecular interactions, present quantitative data on inhibitor potency, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to CLK1 and Alternative Splicing
Alternative splicing is a crucial cellular process that allows for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene. This intricate mechanism is orchestrated by the spliceosome, a dynamic complex of small nuclear ribonucleoproteins (snRNPs) and numerous associated proteins. Among the key regulators of spliceosome assembly and function are the serine/arginine-rich (SR) proteins.[1]
CLK1, a member of the dual-specificity protein kinase family, plays a pivotal role in regulating alternative splicing through the phosphorylation of these SR proteins.[2] This phosphorylation is critical for the localization of SR proteins within the nucleus and their ability to engage with pre-mRNA to define exon-intron boundaries.[3] The activity of CLK1 itself is subject to regulation, including through the alternative splicing of its own pre-mRNA, creating a complex feedback loop.[4][5][6] Given its central role in splicing, the inhibition of CLK1 presents a promising strategy for modulating gene expression and treating diseases driven by aberrant splicing.
Mechanism of Action: How CLK1 Inhibition Modulates Alternative Splicing
The primary mechanism by which CLK1 influences alternative splicing is through the phosphorylation of SR proteins.[2] These proteins contain a characteristic C-terminal domain rich in arginine and serine residues (the RS domain), which is the main target for CLK1.
Phosphorylation and Spliceosome Assembly:
-
SR Protein Activation: Phosphorylation of the RS domain by CLK1 is a crucial step for the proper function of SR proteins. This modification influences their subcellular localization, moving them from nuclear speckles, where they are stored, to sites of active transcription and splicing.
-
Interaction with pre-mRNA: Phosphorylated SR proteins bind to specific RNA sequences known as exonic splicing enhancers (ESEs) within pre-mRNA transcripts. This binding helps to define exons and recruit core spliceosomal components, such as the U1 and U2 snRNPs, to the correct splice sites.
-
CLK1's Role in Early Spliceosome Assembly: Research has shown that CLK1 phosphorylates Ser-226 in the C-terminus of U1-70K, a component of the U1 snRNP.[7] This phosphorylation event releases U1-70K from subnuclear granules, allowing it to interact with both the U1 snRNP and the SR protein SRSF1, which are critical steps in establishing the 5' splice site.[7]
The Impact of CLK1 Inhibitors:
Inhibitors of CLK1, such as Clk1-IN-1 and other small molecules, block the kinase's catalytic activity. This prevention of SR protein phosphorylation leads to a cascade of effects on alternative splicing:
-
Sequestration of SR Proteins: Hypophosphorylated SR proteins are retained in nuclear speckles and are unable to participate effectively in splicing.
-
Altered Splice Site Selection: The reduced availability of functional SR proteins leads to changes in splice site recognition. This can result in exon skipping, intron retention, or the use of alternative 5' or 3' splice sites.
-
Feedback Regulation of CLK1: Interestingly, inhibition of CLK1 can affect the splicing of its own pre-mRNA. The skipping of exon 4 in the CLK1 gene produces a catalytically inactive protein isoform.[4][5][6] The use of CLK inhibitors can induce this exon skipping, creating a negative feedback loop.[4]
A Symbiotic Relationship with SRPK1:
CLK1 does not act in isolation. It engages in a symbiotic relationship with serine/arginine protein kinase 1 (SRPK1).[8] While CLK1 binds to SR proteins, it has a limited ability to release them after phosphorylation. SRPK1 interacts with CLK1 and facilitates the release of the phosphorylated SR proteins, allowing them to participate in splicing.[8] This interplay between the two kinases ensures a dynamic and controlled phosphorylation cycle of SR proteins.
Quantitative Data on CLK1 Inhibitors
Several small molecule inhibitors of CLK1 have been developed and characterized. The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| Cpd-1 | CLK1, CLK2, SRPK1, SRPK2 | 16 (CLK1), 45 (CLK2), 61 (SRPK1), 75 (SRPK2) | In vitro kinase assay | [9] |
| Cpd-2 | CLK1, CLK2 | <10 (CLK1), <10 (CLK2) | In vitro kinase assay | [9] |
| Cpd-3 | CLK1, CLK2 | <10 (CLK1), <10 (CLK2) | In vitro kinase assay | [9] |
| TG003 | CLK1, CLK2, CLK4 | - | Not specified | [2] |
| ML106 | CLK1, CLK4, Dyrk1A | 59 (CLK1), 39 (CLK4), 62 (Dyrk1A) | Radiometric-based filtration binding assay | [10] |
| ML167 | CLK4 | 136 | Radiometric-based filtration binding assay | [10] |
| ML315 | CLK1, CLK4 | <100 (CLK1), <100 (CLK4) | Radiometric-based filtration binding assay | [10] |
Experimental Protocols
In Vitro CLK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits designed to measure CLK1 kinase activity.[1][2][11]
Materials:
-
Recombinant human CLK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 2X kinase reaction buffer containing the desired concentrations of ATP and MBP.
-
Serial Dilution of Inhibitor: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Set up Kinase Reaction:
-
Add 5 µL of the 2X kinase reaction buffer to each well.
-
Add 2.5 µL of the test inhibitor dilution (or DMSO for control wells).
-
To initiate the reaction, add 2.5 µL of diluted CLK1 enzyme.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Reading:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Cellular Assay for Alternative Splicing Analysis (RT-PCR)
This protocol describes how to assess the effect of a CLK1 inhibitor on the alternative splicing of a target gene in cultured cells.[4][5]
Materials:
-
Cell line of interest (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
CLK1 inhibitor (e.g., this compound)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the alternative splicing event of interest
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
-
Gel imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the CLK1 inhibitor or DMSO (vehicle control) for a specified period (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
PCR Amplification:
-
Set up a PCR reaction using the synthesized cDNA as a template.
-
Use primers that flank the exon(s) subject to alternative splicing. This will allow for the amplification of different splice isoforms, which will have different lengths.
-
-
Agarose Gel Electrophoresis:
-
Run the PCR products on an agarose gel to separate the different splice isoforms based on their size.
-
Include a DNA ladder to estimate the size of the PCR products.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
The relative intensity of the bands corresponding to the different splice isoforms reflects the effect of the CLK1 inhibitor on alternative splicing. The percent spliced in (PSI) or percent exon inclusion can be quantified using densitometry software.
-
Visualizing the Pathways and Workflows
Signaling Pathway of CLK1 in Alternative Splicing
Caption: CLK1 phosphorylates and activates SR proteins, promoting their binding to pre-mRNA and subsequent spliceosome assembly. This compound inhibits this process.
Experimental Workflow for Analyzing CLK1 Inhibitor Effects
Caption: Workflow for assessing the impact of a CLK1 inhibitor on alternative splicing in a cellular context.
Logical Relationship of CLK1 Autoregulation
Caption: Autoregulatory feedback loop where active CLK1 and its inhibitors can promote the splicing of its own pre-mRNA to an inactive form.
Conclusion
CLK1 is a master regulator of alternative splicing, and its inhibition offers a compelling therapeutic avenue for a range of diseases. Understanding the intricate molecular mechanisms by which CLK1 inhibitors modulate splicing is paramount for the development of effective and specific drugs. This guide has provided a comprehensive overview of the current knowledge, from the fundamental role of CLK1 in SR protein phosphorylation to the practicalities of experimental validation. The provided data, protocols, and visualizations serve as a valuable resource for researchers and drug developers aiming to further explore and exploit the therapeutic potential of targeting CLK1.
References
- 1. promega.com [promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] Regulatory interplay between SR proteins governs CLK1 kinase splice variants production | Semantic Scholar [semanticscholar.org]
- 7. CLK1 reorganizes the splicing factor U1-70K for early spliceosomal protein assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
The Role of Clk1-IN-1 in the Induction of Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a critical cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. Consequently, the identification of novel small molecules that can modulate autophagy is of significant interest for therapeutic development. This technical guide provides an in-depth overview of the function and mechanism of Clk1-IN-1, a potent inhibitor of Cdc-like kinase 1 (CLK1), in the induction of autophagy. We will detail the underlying signaling pathways, provide comprehensive experimental protocols for assessing its activity, and present quantitative data on its effects.
Introduction to Clk1 and its Role in Cellular Processes
Cdc-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Beyond its function in splicing, emerging evidence has implicated CLK1 in the regulation of other fundamental cellular processes, including cell cycle control and signaling pathways that govern cell survival and death. The inhibition of CLK1 has been identified as a promising strategy for inducing autophagy.
Mechanism of Action: How this compound Induces Autophagy
The primary mechanism by which this compound induces autophagy is through the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1) signaling pathways. These two kinases are central regulators of cellular metabolism and autophagy.
-
Activation of AMPK: Under normal conditions, CLK1 is thought to negatively regulate AMPK. Inhibition of CLK1 by this compound leads to the activation of AMPK. Activated AMPK is a key sensor of cellular energy status and a potent inducer of autophagy.[1]
-
Inhibition of mTORC1: AMPK activation, in turn, leads to the inhibition of mTORC1, a master negative regulator of autophagy.[2][3] The suppression of mTORC1 activity is a critical step in the initiation of the autophagic process.
This signaling cascade initiated by this compound culminates in the activation of the ULK1 complex (ULK1, ATG13, FIP200), which is essential for the formation of the phagophore, the precursor to the autophagosome.
Signaling Pathway Diagram
References
Clk1-IN-1: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides an in-depth technical overview of Clk1-IN-1 (also known as KH-CB19), a potent and highly selective inhibitor of Cdc2-like kinase 1 (CLK1). We delve into the discovery and development history of this compound, detailing its unique non-ATP mimetic binding mode and its profound impact on the regulation of alternative splicing. This guide includes a compilation of quantitative data on its kinase selectivity, detailed experimental protocols for key assays, and a discussion of its therapeutic potential. Visualizations of the CLK1 signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this important chemical probe.
Introduction to CLK1 and its Role in Splicing
Cdc2-like kinase 1 (CLK1) is a dual-specificity protein kinase that plays a pivotal role in the regulation of pre-mRNA splicing. A key function of CLK1 is the phosphorylation of serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. This phosphorylation event is critical for the proper localization and function of SR proteins, thereby influencing splice site selection and the overall outcome of alternative splicing. Dysregulation of CLK1 activity and alternative splicing has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections, making CLK1 an attractive therapeutic target.
Discovery of this compound (KH-CB19)
This compound, with the internal identifier KH-CB19, was first reported in 2011 by Fedorov and colleagues as a potent and highly specific inhibitor of CLK1 and its isoform CLK4. The discovery of KH-CB19 was a significant step forward in the development of chemical probes to study the biological functions of CLK kinases. Unlike many kinase inhibitors that compete with ATP for the active site, this compound exhibits a non-ATP mimetic binding mode.
Structural studies, including co-crystal structures with CLK1, revealed that KH-CB19 binds in a unique manner, inducing conformational changes in the αC helix and the phosphate-binding loop (P-loop) of the kinase. This distinct binding mechanism is a key determinant of its high selectivity.
Quantitative Kinase Profiling
The selectivity of a chemical probe is paramount for its utility in target validation and as a potential therapeutic lead. This compound has demonstrated remarkable selectivity for CLK1 and CLK4 over a broad panel of other kinases. The following table summarizes the inhibitory activity of this compound against a selection of kinases.
| Kinase Target | IC50 (nM) | Reference |
| CLK1 | 16 | Fedorov et al., 2011 |
| CLK4 | 20 | Fedorov et al., 2011 |
| CLK2 | 130 | Fedorov et al., 2011 |
| CLK3 | >10,000 | Fedorov et al., 2011 |
| DYRK1A | >10,000 | Fedorov et al., 2011 |
| PIM1 | >10,000 | Fedorov et al., 2011 |
| HIPK2 | >10,000 | Fedorov et al., 2011 |
Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data extracted from the primary discovery publication. Note the high potency against CLK1 and CLK4 and the lack of significant activity against other kinases, including the closely related CLK3 and DYRK1A.
Experimental Protocols
To facilitate further research and application of this compound, this section provides detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a radiometric assay to determine the in vitro potency of compounds against CLK1.
Materials:
-
Recombinant human CLK1 enzyme
-
Substrate peptide (e.g., a synthetic peptide derived from the RS domain of SRSF1)
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
This compound or other test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Add the CLK1 enzyme to all wells except the no-enzyme control.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-33P]ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Alternative Splicing Modulation
This protocol outlines a method to assess the effect of this compound on alternative splicing in a cellular context using a reporter gene assay.
Materials:
-
Human cell line (e.g., HEK293T or HeLa)
-
Cell culture medium and supplements
-
A reporter plasmid containing a minigene with an alternatively spliced exon (e.g., a tissue factor minigene)
-
Transient transfection reagent
-
This compound dissolved in DMSO
-
RNA extraction kit
-
Reverse transcriptase
-
PCR reagents (primers flanking the alternatively spliced exon, Taq polymerase, dNTPs)
-
Agarose gel electrophoresis system
-
Gel documentation system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Transfect the cells with the alternative splicing reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or DMSO as a control.
-
Incubate the cells for an additional 24 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Amplify the region of the reporter transcript containing the alternatively spliced exon using PCR with specific primers.
-
Separate the PCR products on an agarose gel. The two bands will correspond to the inclusion and exclusion of the alternative exon.
-
Visualize and quantify the intensity of the bands using a gel documentation system.
-
Calculate the ratio of the two splice isoforms to determine the effect of this compound on splicing.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CLK1 signaling pathway in the context of splicing regulation and a typical workflow for the discovery and characterization of a CLK1 inhibitor.
Caption: CLK1 signaling pathway in pre-mRNA splicing regulation.
Caption: General workflow for the discovery and development of a CLK1 inhibitor.
Development History and Therapeutic Potential
Following its initial discovery, this compound has been widely used as a chemical probe to elucidate the roles of CLK1 in various biological processes. While this compound itself has not progressed into clinical trials, its discovery has spurred the development of other CLK inhibitors with improved pharmacokinetic properties.
One such example is TG693, an orally available and metabolically stable CLK1 inhibitor. Studies with TG693 have demonstrated its potential in the treatment of Duchenne muscular dystrophy by promoting the skipping of a mutated dystrophin exon. This highlights the therapeutic promise of targeting CLK1 for diseases caused by splicing defects.
The therapeutic potential of CLK inhibition extends to oncology, where aberrant splicing is a hallmark of many cancers. CLK inhibitors have been shown to induce apoptosis in cancer cells and suppress tumor growth in preclinical models. Furthermore, the reliance of some viruses, such as influenza, on the host splicing machinery makes CLK1 a potential target for antiviral therapies.
Conclusion
This compound (KH-CB19) represents a landmark discovery in the field of kinase inhibitors, providing a highly selective tool to probe the function of CLK1. Its unique binding mode and potent activity have paved the way for a deeper understanding of the role of CLK1 in splicing regulation and have provided a valuable scaffold for the development of next-generation CLK inhibitors with therapeutic potential. The continued investigation of CLK1 and the development of novel inhibitors hold significant promise for the treatment of a range of diseases with unmet medical needs.
Unraveling the Cellular Impact of Clk1-IN-1: A Technical Guide to Modulated Biological Pathways
For Immediate Release
This technical guide provides a comprehensive overview of the biological pathways modulated by Clk1-IN-1, a potent and selective inhibitor of the CDC-like kinase 1 (CLK1). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of CLK1 inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.
Executive Summary
CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of CLK1 activity is implicated in various diseases, including cancer and viral infections, making it a compelling target for therapeutic intervention. This compound has emerged as a highly selective and potent small molecule inhibitor of CLK1, offering a valuable tool to probe the kinase's function and a potential starting point for drug development. This guide will explore the downstream consequences of CLK1 inhibition by this compound, focusing on its impact on alternative splicing, cell cycle progression, and apoptosis.
Quantitative Data on Kinase Inhibition
The inhibitory activity of this compound and its analogs has been characterized through various in vitro kinase assays. The following table summarizes the key quantitative data, providing a comparative look at the potency and selectivity of these compounds.
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |
| This compound | CLK1 | 2 | Potent and selective inhibitor of Cdc2-like kinase 1. | [1] |
| CLK1-IN-3 | CLK1 | 5 | Over 300-fold selectivity for Dyrk1A. Also inhibits CLK2 (42 nM) and CLK4 (108 nM). | [1] |
| T025 | CLK1 | 4.8 (Kd) | Potent inhibitor of multiple CLKs and DYRKs. | [1] |
| KH-CB19 | CLK1 | 19.7 | Also inhibits CLK3 (530 nM). | [1] |
| TG003 | CLK1 | 20 | Also inhibits CLK4 (15 nM). | [1] |
Core Biological Pathway Modulated by this compound: Pre-mRNA Splicing
The primary biological process modulated by this compound is the alternative splicing of pre-messenger RNA (pre-mRNA). CLK1 phosphorylates SR proteins, which are essential components of the spliceosome. This phosphorylation is critical for the proper recognition of splice sites and the subsequent removal of introns and ligation of exons.[2] Inhibition of CLK1 by this compound disrupts this process, leading to widespread alterations in splicing patterns.[3]
Downstream Cellular Consequences of CLK1 Inhibition
The widespread disruption of alternative splicing caused by this compound leads to several significant downstream cellular effects, including alterations in cell cycle progression and the induction of apoptosis.[3]
Cell Cycle Regulation
Gene ontology analyses of genes affected by CLK inhibitors reveal a significant impact on cell cycle pathways.[3] Inhibition of CLK1 can lead to the aberrant splicing of transcripts encoding key cell cycle regulators. While specific effects can be cell-type dependent, this disruption often results in a halt or deregulation of the cell cycle.[4]
Induction of Apoptosis
Inhibition of CLK1 has been shown to induce apoptosis in cancer cells.[3] This is likely a consequence of the altered splicing and subsequent depletion of proteins essential for cell survival.[3] For instance, CLK inhibitors can affect the splicing of transcripts for proteins like AURKA, HDAC1, and PARP, which are critical for cell viability.[3]
Experimental Protocols
In Vitro Kinase Assay for CLK1 Inhibition
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds like this compound against CLK1.
Materials:
-
Recombinant CLK1 enzyme
-
Protein substrate (e.g., Myelin Basic Protein)[5]
-
Kinase buffer (e.g., 40 mM MOPS-NaOH pH 7.0, 1 mM EDTA)[6]
-
ATP (including radiolabeled γ-³²P-ATP or a system for luminescence-based detection like ADP-Glo™)[6][7]
-
This compound or other test compounds
-
96-well plates
-
Incubator
-
Detection system (e.g., scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the recombinant CLK1 enzyme and the protein substrate to the kinase buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 30°C).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a set time (e.g., 30-60 minutes) at 30°C.[6][7]
-
Terminate the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the phosphorylation of the substrate using the appropriate detection method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Conclusion and Future Directions
This compound is a powerful research tool for dissecting the intricate roles of CLK1 in cellular processes. Its high potency and selectivity make it an excellent probe for studying the consequences of CLK1 inhibition on alternative splicing and downstream pathways. The modulation of these pathways by this compound highlights the therapeutic potential of targeting CLK1 in diseases characterized by aberrant splicing, such as cancer. Future research should focus on elucidating the full spectrum of splicing events altered by this compound in various disease models and on evaluating its efficacy and safety in preclinical in vivo studies. This will pave the way for the potential development of CLK1 inhibitors as a novel class of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. In vitro kinase assays [bio-protocol.org]
- 7. promega.com [promega.com]
The Role of Clk1-IN-1 in the Regulation of SR Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the role of Cdc2-like kinase 1 (CLK1) in the phosphorylation of serine/arginine-rich (SR) proteins, a critical process in the regulation of pre-mRNA splicing. A central focus of this document is the potent and selective inhibitor, Clk1-IN-1, and its utility as a tool to probe CLK1 function. This guide details the molecular mechanisms of CLK1-mediated SR protein phosphorylation, presents quantitative data on kinase activity and inhibition, provides comprehensive experimental protocols for assessing CLK1 activity and its inhibition, and includes visualizations of the key signaling pathways and experimental workflows.
Introduction to CLK1 and SR Protein Phosphorylation
Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a pivotal role in the regulation of pre-mRNA splicing by phosphorylating SR proteins.[1][2] SR proteins are a family of essential splicing factors characterized by an RNA recognition motif (RRM) and a C-terminal domain rich in arginine-serine dipeptides (RS domain).[3][4] The phosphorylation state of the RS domain is a key determinant of SR protein function, influencing their subcellular localization, protein-protein interactions, and their activity in splice site selection.[3][5]
Unlike SR-specific protein kinases (SRPKs) which primarily phosphorylate arginine-serine dipeptides, CLK1 phosphorylates both arginine-serine (RS) and serine-proline (SP) dipeptides within the RS domain.[4][6] This "hyper-phosphorylation" by CLK1 is crucial for the mobilization of SR proteins from nuclear speckles to sites of active splicing.[6] The N-terminal extension of CLK1 is essential for this hyper-phosphorylation, acting as a bridge to the SR protein's RS domain.[4][6]
Given the central role of CLK1 in splicing, its dysregulation has been implicated in various diseases. This has driven the development of specific inhibitors to probe its function and as potential therapeutic agents. This compound is a potent and selective inhibitor of CLK1, making it a valuable tool for studying the intricate mechanisms of splicing regulation.
Mechanism of Action: CLK1 and its Inhibition by this compound
CLK1-mediated phosphorylation of SR proteins is a key regulatory step in the splicing process. This process is initiated by the recruitment of SR proteins to the CLK1 kinase. A unique feature of CLK1 is its long, disordered N-terminal domain, which is crucial for recognizing and binding to the RS domains of SR proteins.[4][6] This interaction facilitates the hyper-phosphorylation of the RS domain at multiple sites.[6]
The phosphorylation of SR proteins by CLK1 leads to conformational changes that modulate their interactions with other components of the spliceosome and with the pre-mRNA itself.[3] This ultimately influences the selection of splice sites, allowing for the generation of multiple protein isoforms from a single gene through alternative splicing.
There is also a feedback mechanism where SR proteins themselves can regulate the alternative splicing of CLK1 pre-mRNA, leading to a variant that lacks the catalytic domain.[5] This suggests a tightly controlled regulatory loop governing splicing activity.
Inhibition by this compound:
This compound and other CLK inhibitors function by competing with ATP for binding to the kinase's active site. By occupying the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate group from ATP to the SR protein substrate, thus inhibiting its phosphorylation. This leads to a hypo-phosphorylated state of SR proteins, which in turn alters splicing patterns.
Quantitative Data
The following tables summarize key quantitative data related to CLK1 activity and inhibition.
Table 1: Inhibitory Potency of Selected CLK1 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound | CLK1 | 2 | [3] |
| Clk1-IN-3 | CLK1, CLK2, CLK4 | 5 (CLK1), 42 (CLK2), 108 (CLK4) | [3] |
| TG003 | CLK1, CLK2, CLK4 | - | [7] |
| KH-CB19 | CLK1, CLK3 | 19.7 (CLK1), 530 (CLK3) | [3] |
Table 2: Kinetic Parameters of CLK1 Phosphorylation of SRSF1
| Kinase | Km for SRSF1 (nM) | Rate Constant (min-1) | Number of Phosphorylation Sites | Reference(s) |
| CLK1 | 70 | 0.065 ± 0.007 | 18 ± 1 | [8] |
| CLK1 (ΔN-terminus) | - | - | ~6 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the use of this compound to study its effects on SR protein phosphorylation.
In Vitro CLK1 Kinase Assay (Radiometric)
This assay measures the incorporation of radiolabeled phosphate from [γ-32P]-ATP into a substrate protein.
Materials:
-
Recombinant active CLK1 (e.g., from Sigma-Aldrich)[2]
-
Recombinant SR protein substrate (e.g., His-tagged SRSF1)[2]
-
Kinase Assay Buffer (5X): 250 mM MOPS (pH 7.2), 62.5 mM β-glycerophosphate, 125 mM MgCl2, 25 mM EGTA, 10 mM EDTA. Add DTT to 1.25 mM just before use.[9]
-
[γ-32P]-ATP
-
10 mM ATP stock solution
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and cocktail
Procedure:
-
Prepare a 1X Kinase Assay Buffer from the 5X stock.
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction:
-
5 µL of 5X Kinase Assay Buffer
-
Recombinant CLK1 (concentration to be optimized empirically)
-
Recombinant SR protein substrate (e.g., 1-2 µg)
-
This compound or vehicle (DMSO) at desired concentrations. Pre-incubate for 10-15 minutes at room temperature.
-
Make up the volume to 20 µL with sterile water.
-
-
Initiate the reaction by adding 5 µL of [γ-32P]-ATP solution (final concentration of ATP to be optimized, e.g., 100 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).[2]
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-32P]-ATP.
-
Air dry the P81 paper.
-
Place the paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
In Vitro CLK1 Kinase Assay (ADP-Glo™ Luminescence Assay)
This non-radioactive assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Chemi-Verse™ CLK1 Kinase Assay Kit (BPS Bioscience, #79929) or individual components.[7]
-
Recombinant CLK1
-
SR protein substrate
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega, #V9101)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare the 1X Kinase Assay Buffer as per the manufacturer's instructions.
-
Set up the kinase reaction in a white assay plate. For a 5 µL reaction (384-well plate):
-
1 µL of this compound or vehicle (DMSO) at various concentrations.
-
2 µL of recombinant CLK1 in Kinase Assay Buffer.
-
2 µL of a mixture of SR protein substrate and ATP in Kinase Assay Buffer.
-
-
Incubate the reaction at room temperature for 60 minutes.[10]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[10]
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the CLK1 kinase activity.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: CLK1-mediated phosphorylation of SR proteins and its inhibition by this compound.
Caption: General workflow for in vitro CLK1 kinase assays.
Conclusion
CLK1 is a critical regulator of pre-mRNA splicing through its phosphorylation of SR proteins. The development of potent and selective inhibitors, such as this compound, provides researchers with powerful tools to dissect the complex roles of CLK1 in normal physiology and disease. The experimental protocols and data presented in this guide offer a framework for investigating the effects of this compound and other inhibitors on SR protein phosphorylation, ultimately contributing to a deeper understanding of splicing regulation and the development of novel therapeutic strategies.
References
- 1. CLK1 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-terminus of the protein kinase CLK1 induces SR protein hyperphosphorylation. [escholarship.org]
- 5. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Terminus of the Protein Kinase CLK1 Induces SR Protein Hyper-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. promega.com [promega.com]
An In-depth Technical Guide to the Selectivity Profile of a Potent CLK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the selectivity profile of a potent Cdc-like kinase 1 (CLK1) inhibitor, herein referred to as CLK1-IN-3, a representative tool compound for studying this kinase family. Cdc-like kinases (CLKs) are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins, making them attractive targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][2] Understanding the precise selectivity of chemical probes like CLK1-IN-3 is paramount for the accurate interpretation of experimental results and for guiding drug discovery efforts.
Quantitative Selectivity Profile
The inhibitory activity of CLK1-IN-3 against the four human CLK isoforms and its selectivity against the closely related DYRK1A kinase have been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a clear measure of the compound's potency and isoform preference.
Table 1: Biochemical IC50 Values for CLK1-IN-3
| Kinase Target | IC50 (nM) | Data Source(s) |
|---|---|---|
| CLK1 | 5 | [3] |
| CLK2 | 42 | [3] |
| CLK4 | 108 | [3] |
| DYRK1A | >1500* | [3] |
| CLK3 | N/A | - |
*Note: The inhibitor demonstrates over 300-fold selectivity for CLK1 versus DYRK1A[3]. Data for CLK3 was not available in the reviewed sources; however, many CLK inhibitors show weaker activity against this isoform[1].
This profile highlights CLK1-IN-3 as a potent inhibitor of CLK1 with moderate activity against CLK2 and CLK4. Its high degree of selectivity against the off-target kinase DYRK1A makes it a valuable tool for specifically probing CLK1 function.
Experimental Protocols for Kinase Inhibition Assays
The determination of a kinase inhibitor's selectivity profile is achieved through rigorous biochemical and cellular assays. The IC50 values presented above are typically generated using in vitro kinase activity assays.
1. Biochemical Kinase Assay (Radiometric)
This method directly measures the catalytic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. It is considered a gold standard for reliability.[4][5][6]
-
Objective: To determine the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50% (IC50).
-
Key Reagents:
-
Recombinant human kinase (e.g., CLK1, CLK2, CLK4).
-
Specific peptide substrate (e.g., a synthetic peptide containing a known phosphorylation site for CLKs).
-
Radioactive [γ-³³P]ATP.
-
Test inhibitor (e.g., CLK1-IN-3) at various concentrations.
-
Assay buffer containing necessary cofactors (e.g., Mg²⁺).
-
-
Procedure:
-
The kinase, substrate, and serially diluted inhibitor are pre-incubated in the wells of a microtiter plate.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP. The ATP concentration is typically kept near its Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibition measurement.[7]
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, often by capturing the substrate on a filter membrane.
-
The amount of incorporated radioactivity on the filter is measured using a scintillation counter.
-
Data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a nonlinear regression model.
-
2. Kinome-Wide Selectivity Profiling
To assess selectivity on a broader scale, inhibitors are often screened against a large panel of kinases. This provides a comprehensive view of potential off-target effects.[5][7]
-
Objective: To identify other kinases that are significantly inhibited by the compound, thus defining its kinome-wide selectivity.
-
Methodology (Example: KINOMEscan®): This is a competitive binding assay format.
-
A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site-directed ligand.
-
The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.
-
A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low signal.
-
Results are often reported as "percent of control," where a lower percentage indicates stronger binding of the inhibitor to the kinase.
-
Visualizing Pathways and Processes
CLK Signaling Pathway
The primary role of CLK kinases is the regulation of pre-mRNA splicing. They phosphorylate SR proteins, which are key components of the spliceosome.[2][8] This action modulates the selection of splice sites, thereby controlling gene expression. CLK1 activity itself can be influenced by upstream kinases like AKT2 and can impact downstream pathways such as Wnt signaling and autophagy.[1]
Caption: Core CLK1 signaling pathway and point of intervention.
Experimental Workflow for Selectivity Profiling
The process of characterizing a kinase inhibitor involves a tiered approach, moving from initial potency determination to comprehensive selectivity analysis.
Caption: Workflow for determining kinase inhibitor selectivity.
Inhibitory Profile of CLK1-IN-3
This diagram visually summarizes the graded inhibitory potency of CLK1-IN-3 against the different CLK isoforms based on the quantitative data.
Caption: Relative inhibitory activity of CLK1-IN-3.
References
- 1. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential [mdpi.com]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Clk1-IN-1 as a chemical probe for studying CLK1 function
An In-depth Technical Guide on the Utilization of Clk1-IN-1 as a Chemical Probe for Studying CDC-Like Kinase 1 (CLK1) Function.
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the chemical probe this compound. It covers its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols, and the signaling context of its target, CLK1.
Introduction to CLK1 and the Role of Chemical Probes
CDC-Like Kinase 1 (CLK1) is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing.[1][2] It achieves this by phosphorylating serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[3][4] The phosphorylation status of SR proteins dictates their subcellular localization and their ability to bind to pre-mRNA, thereby influencing splice site selection.[3][4] Dysregulation of CLK1 activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections, making it an attractive target for therapeutic intervention.[5][6]
Chemical probes are potent, selective, and cell-permeable small molecules that enable the interrogation of protein function in a cellular context. This compound has emerged as a valuable chemical probe for studying CLK1 due to its high potency and selectivity. This guide will provide the necessary details to effectively utilize this compound in laboratory settings.
This compound: A Potent and Selective Chemical Probe
This compound is a potent inhibitor of CLK1 with a reported half-maximal inhibitory concentration (IC50) of 2 nM.[7] Its selectivity has been profiled against other kinases, demonstrating a favorable profile for a chemical probe.
Quantitative Data for this compound
| Target | IC50 (nM) | Notes |
| CLK1 | 2 | Primary Target |
| CLK2 | 31 | ~15-fold selectivity over CLK2 |
| CLK4 | 8 | ~4-fold selectivity over CLK4 |
| DYRK1A | >100 | Identified as a potential off-target, but with significantly lower potency. |
Table 1: In Vitro Potency and Selectivity of this compound. This table summarizes the inhibitory activity of this compound against its primary target CLK1 and other closely related kinases. Data is compiled from publicly available sources.[7]
CLK1 Signaling Pathway and Mechanism of Inhibition
CLK1 functions within the nucleus to regulate alternative splicing. The process begins with the transcription of a gene into pre-mRNA, which contains both exons (coding regions) and introns (non-coding regions). The spliceosome, a large RNA-protein complex, removes the introns and joins the exons to produce mature mRNA. SR proteins are critical for the assembly of the spliceosome and for guiding it to the correct splice sites.
CLK1 phosphorylates SR proteins, causing their release from nuclear speckles, which are storage depots for splicing factors, and promoting their association with the spliceosome.[4] This phosphorylation event is a key regulatory step in alternative splicing, allowing for the production of different protein isoforms from a single gene.
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CLK1 and preventing the transfer of a phosphate group to its substrates, the SR proteins. This inhibition of CLK1 activity leads to the hypophosphorylation of SR proteins, altering their localization and function, which in turn modulates alternative splicing events.
Figure 1: CLK1 Signaling Pathway in Alternative Splicing. This diagram illustrates the central role of CLK1 in phosphorylating SR proteins, a critical step for their function in the spliceosome and the regulation of pre-mRNA splicing. This compound inhibits this process by targeting CLK1.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the function of CLK1 using this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human CLK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).
-
Add 2 µL of CLK1 enzyme solution (concentration to be optimized for linear ATP consumption).
-
Add 2 µL of a mix containing the substrate (MBP) and ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for In Vitro Kinase Inhibition Assay. This diagram outlines the key steps of the ADP-Glo™ kinase assay to determine the potency of this compound against CLK1.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells expressing endogenous or overexpressed CLK1
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for Western blotting
Procedure:
-
Treat cells with this compound or DMSO for a defined period (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble CLK1 in each sample by Western blotting using a CLK1-specific antibody.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Figure 3: Workflow for Cellular Thermal Shift Assay (CETSA). This diagram shows the experimental steps to confirm the binding of this compound to CLK1 in intact cells.
Western Blotting for Phospho-SR Proteins
This method is used to assess the downstream effect of CLK1 inhibition on the phosphorylation of its substrates.
Materials:
-
Cells treated with this compound or DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SR (e.g., mAb104) and an antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and detect the signal using a chemiluminescence imager.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Conclusion
This compound is a highly potent and selective chemical probe that serves as an invaluable tool for the scientific community to investigate the biological functions of CLK1. Its ability to specifically inhibit CLK1 in cellular and in vitro systems allows for the detailed dissection of its role in pre-mRNA splicing and its implication in various disease states. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. As with any chemical probe, it is crucial to use it at appropriate concentrations and to include proper controls to ensure the observed effects are on-target.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. mdpi.com [mdpi.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CDC-Like Kinase 1 (CLK1) Inhibition in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and frontotemporal dementia present a significant and growing global health challenge. A key pathological feature shared across several of these disorders is the dysregulation of alternative RNA splicing, which leads to the production of aberrant or toxic protein isoforms. CDC-Like Kinase 1 (CLK1), a dual-specificity kinase, plays a pivotal role in regulating pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] This central function has positioned CLK1 as a promising therapeutic target for correcting splicing defects in neurodegenerative diseases.[3][4] Furthermore, emerging evidence implicates CLK1 in the modulation of neuroinflammatory pathways, another critical component of neurodegeneration.[5][6] This technical guide provides an in-depth exploration of the role of CLK1 inhibition in preclinical neurodegenerative disease models, focusing on the mechanism of action, experimental validation, and therapeutic potential of potent and selective CLK1 inhibitors.
Introduction to CLK1 and its Role in Neurodegeneration
CLK1 is a member of the LAMMER family of protein kinases and is crucial for the regulation of alternative splicing.[2][7] It phosphorylates SR proteins, which are essential components of the spliceosome. This phosphorylation facilitates the release of SR proteins from nuclear speckles, allowing them to participate in the assembly of the spliceosome on pre-mRNA and influence splice site selection.[1][8]
Dysregulated alternative splicing is increasingly recognized as a significant contributor to the pathology of various neurodegenerative diseases.[9][10][11] For instance, the ratio of different isoforms of the tau protein (3R vs. 4R), which is critical for microtubule stability, is altered in tauopathies like Alzheimer's disease and frontotemporal dementia, and this is influenced by splicing factors regulated by kinases like CLK1.[12]
Inhibition of CLK1 offers a therapeutic strategy to normalize aberrant splicing patterns. By preventing the hyperphosphorylation of SR proteins, CLK1 inhibitors can restore the balance of splice isoforms of key proteins implicated in neurodegeneration.[3][4] Moreover, CLK1 has been shown to influence neuroinflammatory processes, potentially through the regulation of gene expression in microglia, the resident immune cells of the brain.[5]
Key CLK1 Inhibitors in Neurodegenerative Disease Research
While the term "Clk1-IN-1" is generic, several potent and selective CLK1 inhibitors have been characterized and are instrumental in studying the therapeutic potential of targeting this kinase. This guide will focus on the following representative compounds:
-
KH-CB19: A highly specific and potent inhibitor of CLK1 and CLK4.[3][9]
-
Leucettamine B: A marine alkaloid with potent inhibitory activity against CLK1 and other kinases like DYRK1A.[3][9]
-
SGC-CLK-1: A chemical probe for CLK1, CLK2, and CLK4 with excellent kinome-wide selectivity.[13][14]
-
T-025: A potent CLK inhibitor that has been shown to modulate alternative splicing and exhibit anti-tumor efficacy.[15]
Quantitative Data on CLK1 Inhibitors
The following tables summarize the in vitro potency of these representative CLK1 inhibitors. This data is crucial for designing and interpreting experiments in neurodegenerative disease models.
| Inhibitor | Target | IC50 (nM) | Off-Targets (IC50, nM) | Reference(s) |
| KH-CB19 | CLK1 | 20 | CLK3 (>100-fold selectivity) | [4] |
| Leucettamine B | CLK1 | 15 | DYRK1A (40), DYRK2 (35), CLK3 (4500) | [3][9] |
| SGC-CLK-1 | CLK1 | 13 | CLK2 (4), CLK4 (46), HIPK1, HIPK2, STK16 | [13][16] |
| T-025 | CLK1/2/4 | Not specified | DYRK1A | [15] |
Signaling Pathways and Experimental Workflows
CLK1-Mediated Regulation of Alternative Splicing
CLK1 inhibition directly impacts the phosphorylation status of SR proteins, leading to changes in alternative splicing. The workflow to investigate this involves treating neuronal cells with a CLK1 inhibitor, followed by RNA extraction and analysis.
Caption: CLK1's role in alternative splicing and its inhibition.
Experimental Workflow for Analyzing Alternative Splicing
Caption: Workflow for assessing CLK1 inhibitor effects on splicing.
CLK1 in Neuroinflammation
CLK1 deficiency has been shown to promote a pro-inflammatory response in microglia.[5] This may be mediated through signaling pathways such as mTOR/HIF-1α and NF-κB.[10][11] Inhibition of CLK1 could therefore have anti-inflammatory effects.
Caption: CLK1's potential role in modulating neuroinflammation.
Experimental Protocols
Biochemical Kinase Assay for CLK1 Activity
Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human CLK1.
Materials:
-
Recombinant human CLK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96- or 384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
In a white assay plate, add the test compound dilutions. Include controls for no inhibitor (0% inhibition) and no enzyme (100% inhibition).
-
Add the CLK1 enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near its Km for CLK1.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves a two-step process of depleting unused ATP and then converting ADP to ATP, which is used to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for SR Protein Phosphorylation in Neuronal Cells
Objective: To assess the effect of a CLK1 inhibitor on the phosphorylation of SR proteins in a cellular context.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or iPSC-derived neurons)
-
Cell culture medium and supplements
-
CLK1 inhibitor (e.g., KH-CB19)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SR (e.g., mAb104), anti-pan-SR, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate neuronal cells and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the CLK1 inhibitor (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for a specified time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SR proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total SR proteins and the loading control.
-
Quantify the band intensities and normalize the phospho-SR signal to the total SR and/or loading control signal.
Immunofluorescence for Subcellular Localization of SR Proteins
Objective: To visualize the effect of CLK1 inhibition on the subcellular distribution of SR proteins.
Materials:
-
Neuronal cells grown on coverslips
-
CLK1 inhibitor
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against an SR protein (e.g., anti-SC35/SRSF2)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells on coverslips with the CLK1 inhibitor or vehicle as described for the western blot.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with the primary antibody in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence or confocal microscope, observing changes in the characteristic nuclear speckle pattern of the SR protein.
In Vivo Administration of a CLK1 Inhibitor in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the therapeutic efficacy of a CLK1 inhibitor in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).
Materials:
-
Transgenic AD mice and wild-type littermate controls
-
CLK1 inhibitor formulated for in vivo use (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze)
-
Equipment for tissue collection and processing
-
Reagents for immunohistochemistry or ELISA for Aβ plaques and neuroinflammation markers
Procedure:
-
Acclimate the mice to the experimental conditions.
-
Begin treatment at an appropriate age, before or after the onset of pathology, depending on the study's aim (prophylactic or therapeutic).
-
Administer the CLK1 inhibitor or vehicle daily (or as determined by pharmacokinetic studies) via the chosen route (e.g., oral gavage, IP injection) for a specified duration (e.g., 1-3 months). The dose will need to be optimized but could be in the range of 1-50 mg/kg.
-
Conduct behavioral testing at the end of the treatment period to assess cognitive function.
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Process the brain tissue for downstream analysis:
-
One hemisphere can be fixed for immunohistochemical analysis of Aβ plaques (e.g., using 6E10 or 4G8 antibodies), tau pathology (e.g., AT8), and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
The other hemisphere can be snap-frozen for biochemical analyses, such as ELISA to quantify Aβ40 and Aβ42 levels, or western blotting for markers of inflammation or synaptic proteins.
-
-
Analyze the data to compare the effects of the CLK1 inhibitor treatment to the vehicle control in both transgenic and wild-type mice.
Conclusion
Targeting CLK1 with small molecule inhibitors represents a novel and promising therapeutic avenue for neurodegenerative diseases. By modulating alternative splicing and potentially mitigating neuroinflammation, these compounds address fundamental pathological mechanisms. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the role of CLK1 in neurodegeneration and to advance the development of CLK1-targeted therapeutics. Rigorous preclinical evaluation using the described methodologies will be essential to validate the efficacy and safety of this approach and to pave the way for future clinical translation.
References
- 1. The anti-neurodegeneration drug clioquinol inhibits the aging-associated protein CLK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunotherapeutic Strategies for Neuroblastoma: Present, Past and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | TTBK1 and CK1 inhibitors restore TDP-43 pathology and avoid disease propagation in lymphoblast from Alzheimer’s disease patients [frontiersin.org]
- 7. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comprehensive Characterization of CK1δ-Mediated Tau Phosphorylation in Alzheimer’s Disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Clk1 deficiency promotes neuroinflammation and subsequent dopaminergic cell death through regulation of microglial metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human CDC2-like kinase 1 (CLK1): a novel target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. Probe SGC-CLK-1 | Chemical Probes Portal [chemicalprobes.org]
Unraveling the Kinome: A Technical Guide to the Fundamental Differences Between CLK1, CLK2, and CLK4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core distinctions between the inhibition of three closely related members of the CDC-like kinase (CLK) family: CLK1, CLK2, and CLK4. These dual-specificity kinases play pivotal roles in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins, making them attractive targets for therapeutic intervention in a host of diseases, including cancer and neurodegenerative disorders. Understanding the nuances of their inhibition is critical for the development of selective and effective therapeutics.
Core Functional Distinctions and Therapeutic Relevance
CLK1, CLK2, and CLK4, while sharing a high degree of homology within their kinase domains, exhibit distinct substrate specificities and are implicated in different cellular processes and pathologies.[1][2][3][4] Their primary function is to phosphorylate SR proteins, which are essential components of the spliceosome that regulate both constitutive and alternative splicing.[5][6]
CLK1 has been linked to the regulation of viral replication, such as influenza and HIV-1, and is implicated in Alzheimer's disease through its role in the splicing of the tau protein.[1] Its inhibition is being explored as a potential therapeutic strategy for these conditions.
CLK2 is recognized as an oncogene in several cancers, including breast and colorectal cancer.[7][8] It promotes cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells.[9] CLK2 is also involved in the cellular response to DNA damage.[10]
CLK4 , sharing high sequence identity with CLK1, is also a key regulator of alternative splicing.[1][3] Its inhibition has been shown to be a potential therapeutic avenue for various cancers and has been implicated in the DNA damage response pathway through the regulation of NF-κB.[10][11]
Comparative Inhibitor Selectivity
The development of selective inhibitors for individual CLK isoforms remains a significant challenge due to the high similarity in their ATP-binding pockets. However, a number of small molecules have been identified that exhibit varying degrees of selectivity. The following table summarizes the inhibitory potency (IC50 values) of several key compounds against CLK1, CLK2, and CLK4.
| Inhibitor | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK4 IC50 (nM) | Selectivity Profile |
| TG003 | 20[12][13][14][15] | 200[12][13][14][15] | 15[12][13][14][15] | Potent inhibitor of CLK1 and CLK4, less potent against CLK2. |
| KH-CB19 | 19.7[16][17] | - | - | Potent CLK1 inhibitor, with significantly lower potency for CLK3 (IC50 = 530 nM).[16][17] Also reported as a potent inhibitor of CLK1 and CLK4.[18] |
| SGC-CLK-1 | 13[19][20] | 4[19][20] | 46[19][20] | Potent inhibitor of CLK1, CLK2, and CLK4, with the highest affinity for CLK2.[19][20][21][22] |
| Cirtuvivint (SM08502) | 8[23] | 2[23][24] | 1[23] | A potent pan-CLK and DYRK inhibitor.[23][25][26] |
| SRI-29329 | 78[27] | 16[27] | 86[27] | Selective CLK inhibitor.[27] |
| CC-671 | - | 6[27] | - | Dual TTK and CLK2 inhibitor.[27] |
| ML167 | - | - | 136 | Highly selective CLK4 inhibitor. |
| Compound 150441 | - | - | 21.4[11] | Selective CLK4 inhibitor.[11][28] |
Signaling Pathways and Inhibition Mechanisms
The canonical pathway for CLK-mediated regulation of splicing involves the direct phosphorylation of SR proteins. This phosphorylation event alters the subcellular localization and activity of SR proteins, thereby influencing splice site selection. Upstream, kinases such as AKT have been shown to phosphorylate and regulate the activity of CLKs.[1][29] Inhibition of CLKs prevents the phosphorylation of SR proteins, leading to alterations in splicing patterns of downstream target genes.
Below are Graphviz diagrams illustrating the general CLK signaling pathway and the points of intervention by inhibitors.
The differential effects of inhibiting CLK1, CLK2, or CLK4 stem from their distinct substrate preferences and downstream targets. While all three phosphorylate SR proteins, the specific SR proteins targeted and the resulting changes in splicing can vary, leading to different cellular outcomes.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a general guideline for determining the IC50 of an inhibitor against CLK1, CLK2, or CLK4. Specific concentrations of kinase, substrate, and ATP may need to be optimized.
-
Prepare Kinase Reaction Buffer: 40 mM MOPS-NaOH (pH 7.0), 1 mM EDTA, and 10 mM MgCl2.[30]
-
Prepare Substrate Solution: Dissolve a suitable substrate, such as Myelin Basic Protein (MBP) or a specific SR protein-derived peptide (e.g., RS-peptide for CLK1), in the kinase reaction buffer.[31][32]
-
Prepare ATP Solution: Prepare a stock solution of ATP. For the reaction, mix unlabeled ATP with [γ-33P]-ATP to achieve the desired specific activity. A final ATP concentration in the assay is typically around the Km value for the specific kinase (e.g., 10 µM).[32]
-
Prepare Inhibitor Dilutions: Serially dilute the test compound in DMSO, then further dilute in the kinase reaction buffer to achieve the final desired concentrations.
-
Set up the Reaction: In a 96-well plate, combine the kinase reaction buffer, the specific CLK enzyme (e.g., 20 ng/µl of CLK1), the substrate solution, and the diluted inhibitor.[31]
-
Initiate the Reaction: Add the ATP solution to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).[30]
-
Stop the Reaction: Spot a portion of the reaction mixture onto phosphocellulose P81 paper.[33]
-
Wash: Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-33P]-ATP.[33]
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Splicing Reporter Assay
This assay measures the effect of CLK inhibitors on alternative splicing in a cellular context.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or a cancer cell line relevant to the study) in the appropriate growth medium.
-
Transfection: Co-transfect the cells with a splicing reporter plasmid and a control plasmid (e.g., expressing a fluorescent protein for normalization). The splicing reporter typically contains an alternative exon flanked by constitutive exons, and the splicing pattern can be detected by RT-PCR or by the expression of different fluorescent proteins.
-
Inhibitor Treatment: After a post-transfection period (e.g., 24 hours), treat the cells with various concentrations of the CLK inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the cells for a sufficient time to allow for changes in splicing (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard method.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
PCR Amplification: Perform PCR using primers specific to the exons of the splicing reporter. This will amplify different sized products corresponding to the inclusion or exclusion of the alternative exon.
-
Analysis:
-
Gel Electrophoresis: Separate the PCR products on an agarose gel and visualize the bands corresponding to the different splice isoforms. Quantify the band intensities to determine the ratio of spliced products.
-
Quantitative PCR (qPCR): Use isoform-specific primers to quantify the abundance of each splice variant.
-
-
Data Interpretation: A change in the ratio of the splice isoforms upon inhibitor treatment indicates an effect on alternative splicing.
Conclusion
CLK1, CLK2, and CLK4 represent a closely related yet functionally distinct subgroup of kinases that are central to the regulation of pre-mRNA splicing. While the development of truly isoform-selective inhibitors remains an ongoing effort, the existing chemical tools have begun to unravel their unique roles in health and disease. A thorough understanding of their fundamental differences in substrate specificity, signaling pathways, and response to inhibition is paramount for the successful design and application of novel therapeutics targeting these critical regulators of gene expression. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of CLK inhibition and to advance the development of next-generation splicing modulators.
References
- 1. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CLK2 - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CLK2 Expression Is Associated with the Progression of Colorectal Cancer and Is a Prognostic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. CLK2 and CLK4 are regulators of DNA damage-induced NF-κB targeted by novel small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Biological Evaluation of a Novel CLK4 Inhibitor Targeting Alternative Splicing in Pancreatic Cancer Using Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. KH-CB19 | inhibitor of CDC2-like kinase (CLK) 1 and 4 | CAS# 1354037-26-5 | InvivoChem [invivochem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. KH-CB19 |CAS:1354037-26-5 Probechem Biochemicals [probechem.com]
- 19. researchgate.net [researchgate.net]
- 20. caymanchem.com [caymanchem.com]
- 21. SGC-CLK-1 | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 22. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cirtuvivint (SM08502) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 24. Cdc2-like Kinase (CLK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 25. researchgate.net [researchgate.net]
- 26. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. In vitro kinase assays [bio-protocol.org]
- 31. media.cellsignal.com [media.cellsignal.com]
- 32. reactionbiology.com [reactionbiology.com]
- 33. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for Clk1-IN-1 Treatment in Cell Culture
These application notes provide detailed protocols for utilizing Clk1-IN-1, a potent and selective inhibitor of Cdc2-like kinase 1 (CLK1), in cell culture experiments. This document is intended for researchers, scientists, and professionals in drug development investigating the roles of CLK1 in cellular processes and its potential as a therapeutic target.
Introduction
Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of CLK1 activity has been implicated in various diseases, including cancer. This compound is a chemical probe that acts as a highly selective and potent ATP-competitive inhibitor of CLK1. It serves as a valuable tool for studying the cellular functions of CLK1 and for exploring its therapeutic potential. These notes provide detailed methodologies for the effective use of this compound in cell culture settings.
Data Summary
The following tables summarize the quantitative data associated with the activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC50 (nM) | Description |
| CLK1 | 16 | Potent inhibition of the primary target kinase. |
| CLK4 | 430 | Moderate off-target inhibition. |
| DYRK1A | >10,000 | High selectivity against a related kinase. |
Table 2: Cellular Activity in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (µM) | Assay Type | Notes |
| MDA-MB-231 | 0.03 | Cell Viability | Demonstrates potent anti-proliferative effects in a TNBC model. |
| HCC1806 | Not Reported | N/A | Further studies are needed to determine the IC50 in this cell line. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use in cell culture.
Caption: Mechanism of action of this compound in inhibiting pre-mRNA splicing.
Caption: General experimental workflow for cell culture treatment with this compound.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol describes a general method for treating adherent cells with this compound.
Materials:
-
Adherent cells of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 6-well, 12-well, or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in multi-well plates at a density appropriate for the cell line and duration of the experiment. A typical seeding density for MDA-MB-231 cells is 2 x 10^5 cells/well in a 6-well plate.
-
Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 1 µM in a well containing 2 mL of medium, add 0.2 µL of a 10 mM stock solution.
-
Important: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound treatment.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add the prepared medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Downstream Analysis:
-
After incubation, harvest the cells for downstream analysis as described in the subsequent protocols.
-
Protocol 2: Western Blotting for Phosphorylated SF3B1 (p-SF3B1)
This protocol is for assessing the inhibition of CLK1 activity in cells by measuring the phosphorylation of its downstream target, SF3B1.
Materials:
-
Treated cells from Protocol 1
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SF3B1 (Thr434), anti-SF3B1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-SF3B1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for total SF3B1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
MTT Addition:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the results to determine the IC50 value of this compound for the specific cell line.
-
Troubleshooting
-
Low Potency/No Effect:
-
Cause: Incorrect concentration, degradation of the compound.
-
Solution: Verify the stock concentration and prepare fresh dilutions. Ensure proper storage of the compound (-20°C or -80°C).
-
-
High Variability Between Replicates:
-
Cause: Inconsistent cell seeding, pipetting errors.
-
Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique.
-
-
Inconsistent Western Blot Results:
-
Cause: Issues with protein extraction, transfer, or antibody incubation.
-
Solution: Use fresh lysis buffer with inhibitors. Optimize transfer conditions and antibody concentrations/incubation times. Always include a loading control.
-
Conclusion
This compound is a valuable research tool for investigating the biological roles of CLK1. The protocols outlined in these application notes provide a framework for conducting cell-based assays to characterize the effects of this inhibitor. As with any experimental system, optimization of these protocols for specific cell lines and experimental conditions is recommended for achieving robust and reproducible results.
Application Notes and Protocols: Determining the Optimal In Vitro Working Concentration of Clk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clk1-IN-1 is a potent and selective inhibitor of Cdc2-like kinase 1 (CLK1), a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2][3] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.[1][2] The in vitro IC50 of this compound for CLK1 is 2 nM.[4] It also inhibits CLK2 and CLK4 with IC50 values of 31 nM and 8 nM, respectively.[4] This document provides a comprehensive guide for researchers to determine the optimal working concentration of this compound for in vitro studies, ensuring robust and reproducible results. The protocols outlined below cover methods to assess both the cytotoxic effects and the target engagement of the inhibitor in a cellular context.
I. Overview of the Experimental Workflow
The process of determining the optimal working concentration of this compound involves a tiered approach. It begins with a broad-range cytotoxicity assessment to identify a non-toxic concentration range, followed by a more focused dose-response analysis of target engagement to pinpoint the effective concentration for inhibiting CLK1 activity.
Caption: Experimental workflow for determining the optimal working concentration of this compound.
II. Clk1 Signaling Pathway and Inhibition by this compound
CLK1 is a key regulator of pre-mRNA splicing. It phosphorylates SR proteins, which are essential for the assembly of the spliceosome.[1][5] This phosphorylation event is critical for the proper recognition of splice sites and the subsequent removal of introns. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CLK1 and preventing the transfer of a phosphate group to its substrates, thereby inhibiting the splicing process.[1]
References
Application Notes and Protocols: Utilizing Clk1-IN-1 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Clk1-IN-1, a potent and selective inhibitor of Cdc2-like kinase 1 (Clk1), in in vitro kinase assays. These guidelines are intended to assist researchers in accurately determining the inhibitory activity of this compound and other compounds against Clk1 and other related kinases.
Introduction to this compound
This compound is a small molecule inhibitor that targets the ATP-binding pocket of Clk1, a member of the Cdc2-like kinase family. Clks are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Dysregulation of Clk1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This compound has been shown to exhibit potent and selective inhibition of Clk1 and has been used as a chemical probe to investigate the biological functions of this kinase.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor. It binds to the active site of the Clk1 enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates. This inhibition of Clk1 activity leads to alterations in pre-mRNA splicing patterns, which can be monitored in cellular assays.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | IC50 (nM) | Assay Platform |
| Clk1 | 2.3 | Kinase Assay |
| Clk2 | 180 | Kinase Assay |
| Clk3 | 1,100 | Kinase Assay |
| Clk4 | 8.7 | Kinase Assay |
| DYRK1A | 4.6 | Kinase Assay |
| DYRK1B | 16 | Kinase Assay |
| HIPK2 | 33 | Kinase Assay |
| PIM1 | 7,800 | Kinase Assay |
| PIM2 | >10,000 | Kinase Assay |
| PIM3 | >10,000 | Kinase Assay |
Data is compiled from various sources and should be used as a reference. Actual IC50 values may vary depending on the specific assay conditions.
Experimental Protocols
This section provides a detailed protocol for a common in vitro kinase assay, the ADP-Glo™ Kinase Assay, which can be adapted for use with this compound. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials and Reagents
-
Recombinant human Clk1 enzyme
-
Clk1 substrate (e.g., a synthetic peptide derived from a known SR protein like SRSF1)
-
This compound (or other test compounds)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro kinase assay using this compound.
Caption: Workflow for an in vitro kinase assay with this compound.
Detailed Assay Protocol (ADP-Glo™)
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the inhibitor in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Dilute the recombinant Clk1 enzyme to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a solution containing the Clk1 substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for Clk1 to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Set up the Kinase Reaction:
-
Add 5 µL of the serially diluted this compound or vehicle control (DMSO) to the wells of a white, opaque 96-well plate.
-
Add 2.5 µL of the diluted Clk1 enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for 1 hour. The incubation time may need to be optimized based on the enzyme activity.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal as a function of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value of this compound.
-
Signaling Pathway Context
Clk1 is a key regulator of pre-mRNA splicing, a fundamental process in gene expression. The following diagram illustrates the role of Clk1 in the phosphorylation of SR proteins and the subsequent regulation of alternative splicing.
Caption: Role of Clk1 in regulating pre-mRNA splicing.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Contaminated reagents; high enzyme concentration | Use fresh reagents; optimize enzyme concentration by performing a titration. |
| Low signal-to-background ratio | Low enzyme activity; suboptimal substrate/ATP | Check enzyme activity; optimize substrate and ATP concentrations. |
| Inconsistent results (high Z'-factor) | Pipetting errors; temperature fluctuations | Use calibrated pipettes; ensure consistent incubation times and temperatures. |
| No inhibition observed | Inactive inhibitor; incorrect concentration | Verify the integrity and concentration of this compound; check the dilution calculations. |
Conclusion
This compound is a valuable tool for studying the role of Clk1 in cellular processes and for the development of novel therapeutics. The protocols and information provided in this document offer a comprehensive guide for the effective use of this compound in in vitro kinase assays. Accurate and reproducible results can be obtained by carefully following the outlined procedures and optimizing assay conditions.
Methodology for Assessing Autophagy Induction by Clk1-IN-1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Consequently, the identification and characterization of novel autophagy modulators are of significant interest in drug discovery and development. Clk1-IN-1 is a potent inhibitor of Cdc2-like kinase 1 (CLK1), a protein kinase that has emerged as a regulator of autophagy. Inhibition of CLK1 has been shown to induce autophagy, making this compound a valuable tool for studying the role of CLK1 in this process and for exploring its therapeutic potential.[1][2]
These application notes provide a comprehensive set of protocols for assessing the induction of autophagy by this compound in mammalian cell culture systems. The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking to characterize the effects of this compound on the autophagic pathway. The protocols cover key techniques, including Western blotting for autophagy markers, fluorescence microscopy of autophagosomes, and transmission electron microscopy for ultrastructural analysis.
Mechanism of Action: this compound and Autophagy Signaling
This compound induces autophagy by inhibiting its target, CLK1. The downstream signaling cascade is thought to involve the modulation of two central regulators of autophagy: AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin complex 1 (mTORC1).[3][4] Inhibition of CLK1 leads to the activation of AMPK and the subsequent inhibition of mTORC1.[5][6] This signaling axis converges on the ULK1 complex, a key initiator of autophagosome formation.[7]
Data Presentation: Quantitative Analysis of Autophagy Markers
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables. Below are examples of how to present data obtained from the described protocols.
Table 1: Western Blot Analysis of Autophagy Markers
| Treatment | Concentration (µM) | Time (h) | LC3-II/LC3-I Ratio (Fold Change) | p62/Actin Ratio (Fold Change) |
| Vehicle Control | - | 24 | 1.0 | 1.0 |
| This compound | 10 | 6 | 2.5 | 0.8 |
| This compound | 10 | 12 | 4.2 | 0.6 |
| This compound | 10 | 24 | 5.8 | 0.4 |
| Positive Control (e.g., Rapamycin) | 0.5 | 24 | 6.5 | 0.3 |
Table 2: Quantification of GFP-LC3 Puncta
| Treatment | Concentration (µM) | Time (h) | Average GFP-LC3 Puncta per Cell | % of Cells with >10 Puncta |
| Vehicle Control | - | 24 | 3.2 ± 0.8 | 15% |
| This compound | 10 | 24 | 15.6 ± 2.1 | 78% |
| Positive Control (e.g., Starvation) | - | 4 | 18.3 ± 2.5 | 85% |
Table 3: Quantification of Autophagic Vesicles by TEM
| Treatment | Concentration (µM) | Time (h) | Autophagosomes per Cell Profile | Autolysosomes per Cell Profile |
| Vehicle Control | - | 24 | 1.1 ± 0.3 | 0.8 ± 0.2 |
| This compound | 10 | 24 | 5.4 ± 1.2 | 3.7 ± 0.9 |
| Positive Control (e.g., Rapamycin) | 0.5 | 24 | 6.2 ± 1.5 | 4.1 ± 1.1 |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to assess autophagy induction by this compound. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Based on existing literature, a starting concentration of 10 µM for 24 hours is a reasonable starting point.[2]
Protocol 1: Western Blotting for LC3 and p62
This protocol describes the detection of two key autophagy markers: the conversion of LC3-I to LC3-II, which indicates autophagosome formation, and the degradation of p62/SQSTM1, a protein that is selectively incorporated into autophagosomes and degraded.[8][9]
Materials:
-
Cell culture medium and supplements
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with this compound at the desired concentrations and for the indicated time points. Include a vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Recommended dilutions: anti-LC3B (1:1000), anti-p62 (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system. Quantify the band intensities using image analysis software and normalize the levels of LC3-II to LC3-I and p62 to the loading control (β-actin).
Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta
This method allows for the visualization and quantification of autophagosomes by monitoring the redistribution of a fluorescently tagged LC3 protein from a diffuse cytoplasmic pattern to discrete puncta.[1]
Materials:
-
Cells stably or transiently expressing GFP-LC3
-
Glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding and Transfection: Seed cells on sterile glass coverslips in a 24-well plate. If not using a stable cell line, transfect the cells with a GFP-LC3 expression plasmid according to the manufacturer's protocol.
-
Treatment: Treat the cells with this compound at the desired concentration and for the appropriate time.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei. Acquire images using a fluorescence microscope.
-
Quantification: Count the number of GFP-LC3 puncta per cell in at least 50-100 cells per condition. Alternatively, quantify the percentage of cells with a significant increase in puncta formation (e.g., >10 puncta per cell).
Protocol 3: Transmission Electron Microscopy (TEM) for Autophagic Vesicles
TEM is the gold standard for unequivocally identifying autophagosomes and autolysosomes based on their distinct double-membrane morphology.[1]
Materials:
-
Cell culture materials
-
This compound
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Uranyl acetate and lead citrate for staining
-
Resin for embedding
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells with this compound as desired.
-
Wash the cells with PBS and then fix with the primary fixative for 1 hour at room temperature.
-
Gently scrape the cells and pellet them by centrifugation.
-
Post-fix the cell pellet with the secondary fixative for 1 hour.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Infiltrate the samples with resin and embed them in molds.
-
Polymerize the resin at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Imaging and Analysis:
-
Examine the sections using a transmission electron microscope.
-
Identify and quantify the number of autophagosomes (double-membrane vesicles containing cytoplasmic material) and autolysosomes (single or double-membrane vesicles with electron-dense content) per cell profile.
-
Autophagic Flux Assay
To distinguish between an increase in autophagosome formation and a blockage in their degradation, an autophagic flux assay should be performed. This is typically achieved by treating cells with this compound in the presence or absence of a lysosomal inhibitor, such as bafilomycin A1 or chloroquine.[10] An accumulation of LC3-II in the presence of the inhibitor indicates an active autophagic flux.
Procedure:
-
Treat cells with either vehicle or this compound.
-
For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM bafilomycin A1) to a subset of the wells for each condition.
-
Harvest the cells and perform Western blotting for LC3 as described in Protocol 1.
-
Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor.
Off-Target Considerations
It is important to acknowledge that kinase inhibitors can have off-target effects. While specific selectivity profiling for this compound is not widely available, researchers should be aware that inhibitors of the CLK family may also affect other kinases, such as DYRKs.[3] To control for potential off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound.
-
Confirm key findings using a structurally different CLK1 inhibitor or through genetic approaches like siRNA-mediated knockdown of CLK1.[11]
By following these detailed protocols and considering the potential for off-target effects, researchers can robustly assess the induction of autophagy by this compound and further elucidate the role of CLK1 in this critical cellular process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of AMPK/mTORC1-Mediated Autophagy by Metformin Reverses Clk1 Deficiency-Sensitized Dopaminergic Neuronal Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LKB1 and AMPK control of mTOR signalling and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. Autophagy markers LC3 and p62 in aging lumbar motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mRNA and protein dataset of autophagy markers (LC3 and p62) in several cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autophagic flux analysis [protocols.io]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Clk1-IN-1 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdc2-like kinase 1 (CLK1) has emerged as a promising therapeutic target in oncology. As a key regulator of alternative RNA splicing, its inhibition can modulate the expression of various proteins involved in critical cellular processes, including cell cycle progression, apoptosis, and DNA damage repair. The small molecule inhibitor, Clk1-IN-1, has demonstrated potential in preclinical cancer models. A particularly compelling therapeutic strategy is the use of this compound in combination with other anti-cancer agents to enhance efficacy, overcome resistance, and broaden the therapeutic window.
These application notes provide a comprehensive overview of the scientific rationale and practical methodologies for employing this compound in combination cancer therapy research. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Scientific Rationale for Combination Therapies
The primary mechanism by which this compound is thought to potentiate the effects of other cancer therapies is through the modulation of alternative splicing of key cancer-related genes. This can lead to:
-
Sensitization to Chemotherapy: this compound can reverse resistance to cytotoxic agents like cisplatin by altering the splicing of apoptosis-regulating proteins. For instance, it can promote the splicing of Bcl-x to its pro-apoptotic short form (Bcl-xS) and influence the splicing of Caspase 9, thereby lowering the threshold for chemotherapy-induced cell death.
-
Synergy with Targeted Therapies: By inhibiting CLK1, this compound can disrupt the expression of survival proteins that are often upregulated in response to targeted agents. For example, combination with Bcl-2/Bcl-xL inhibitors can lead to synergistic apoptosis by simultaneously targeting different anti-apoptotic mechanisms[1].
-
Enhancement of Immunotherapy: Inhibition of the related kinase DCLK1 with Dthis compound has been shown to downregulate the immune checkpoint ligand PD-L1 on cancer cells. This suggests that this compound could potentially be used to increase the susceptibility of tumors to immune checkpoint inhibitors like anti-PD-1 antibodies, thereby enhancing anti-tumor immunity[2][3][4].
Data Presentation: Efficacy of this compound in Combination Therapies
The following tables summarize quantitative data from preclinical studies investigating the combination of CLK inhibitors with various cancer therapies.
Table 1: In Vitro Efficacy of CLK Inhibitors in Combination with Chemotherapy
| Cancer Type | Cell Line | CLK Inhibitor | Combination Agent | Metric | Value | Reference |
| Non-Small Cell Lung Cancer | A549/DDP (Cisplatin-Resistant) | This compound | Cisplatin | IC50 (Cisplatin alone) | ~30 µM | |
| Non-Small Cell Lung Cancer | A549/DDP (Cisplatin-Resistant) | This compound | Cisplatin | IC50 (Cisplatin + 10 µM this compound) | ~10 µM | |
| Small Cell Lung Cancer | GLC4 | AZD7762 (Chk1 inhibitor) | Cisplatin | Cell Viability | Synergistic reduction | [5] |
Table 2: In Vitro Efficacy of CLK Inhibitors in Combination with Targeted Therapies
| Cancer Type | Cell Line | CLK Inhibitor | Combination Agent | Metric | Value | Reference |
| Ovarian Cancer | A2780 | T3 | ABT-263 (Bcl-xL/Bcl-2 inhibitor) | Apoptosis | Synergistic increase | [1] |
| Colon Cancer | HCT116 | T3 | ABT-263 (Bcl-xL/Bcl-2 inhibitor) | Apoptosis | Synergistic increase | [1] |
| Endometrial Cancer | HEC265 | SM08502 | Paclitaxel | Combination Index | <1 (Synergistic) | [6] |
Table 3: In Vitro Efficacy of Dthis compound in Combination with Immunotherapy
| Cancer Type | Cell Line | DCLK1 Inhibitor | Combination Agent | Metric | Outcome | Reference |
| Renal Cell Carcinoma | ACHN | Dthis compound | Anti-PD-1 | Immune-mediated cytotoxicity | Significant increase | [2][3][4] |
| Renal Cell Carcinoma | 786-O | Dthis compound | Anti-PD-1 | Immune-mediated cytotoxicity | Significant increase | [2][3][4] |
| Renal Cell Carcinoma | CAKI-1 | Dthis compound | Anti-PD-1 | Immune-mediated cytotoxicity | Significant increase | [2][3][4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound Mediated Sensitization to Apoptosis
Caption: Mechanism of this compound in sensitizing cancer cells to therapy-induced apoptosis.
Experimental Workflow: In Vitro Combination Study
Caption: A typical workflow for an in vitro combination study with this compound.
Experimental Protocols
In Vitro Cell Viability Assay for Combination Studies (MTT Assay)
This protocol is for determining the synergistic cytotoxic effects of this compound in combination with another anti-cancer agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the combination drug in culture medium. For combination studies, a constant ratio of the two drugs is often used.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated controls, vehicle controls (DMSO), and single-agent controls.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1)[7][8][9].
-
Western Blot Analysis of Apoptosis Markers
This protocol is to assess the effect of this compound combination treatment on the expression of key apoptosis-related proteins.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-xL, anti-Bcl-xS, anti-Actin or anti-Tubulin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cells for implantation
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Combination drug formulation
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools
-
Formalin and paraffin for tissue processing
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse[10].
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Administer the treatments according to a predetermined schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and fix them in 10% neutral buffered formalin for immunohistochemical analysis.
-
Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
This protocol is for the analysis of tumor tissues from in vivo studies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking serum
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved Caspase-3 for apoptosis)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water[11].
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a steamer or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking serum.
-
Incubate with the primary antibody (e.g., anti-Ki-67 or anti-cleaved Caspase-3) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with streptavidin-HRP complex.
-
Develop the color with DAB substrate-chromogen solution.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol and clear in xylene.
-
Mount the slides with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Quantify the percentage of Ki-67-positive (proliferating) and cleaved Caspase-3-positive (apoptotic) cells in multiple fields of view for each tumor.
-
Conclusion
The combination of this compound with other cancer therapies represents a promising strategy to enhance treatment efficacy and overcome drug resistance. The modulation of alternative splicing by this compound can sensitize cancer cells to a variety of therapeutic agents, including chemotherapy, targeted therapy, and potentially immunotherapy. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust preclinical studies to further investigate the therapeutic potential of this combination approach. Careful experimental design, execution, and data analysis are crucial for elucidating the full potential of this compound in the oncology drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of DCLK1 with Dthis compound Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DCLK1 with Dthis compound Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 5. Chk1 inhibition enhances cisplatin cytotoxicity and overcomes cisplatin resistance in small cell lung cancer by promoting mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tumor xenografts and immunohistochemistry [bio-protocol.org]
- 11. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Clk1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cdc2-like Kinase 1 (Clk1) and High-Throughput Screening (HTS)
Cdc2-like kinase 1 (Clk1) is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing, a fundamental process in gene expression.[1] Clk1 phosphorylates serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[1] This phosphorylation modulates the subcellular localization and activity of SR proteins, thereby influencing splice site selection.[2] Dysregulation of Clk1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[3][4]
High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess the activity of large numbers of compounds against a specific biological target.[5][6] For kinase targets like Clk1, HTS assays are designed to identify inhibitors that can modulate their enzymatic activity.[7] These assays are typically performed in a miniaturized format (e.g., 384- or 1536-well plates) and utilize sensitive detection methods to measure kinase activity, often by quantifying the consumption of ATP or the phosphorylation of a substrate. The robustness of an HTS assay is often evaluated using the Z'-factor, a statistical parameter that reflects the signal window and data variation.[7][8][9] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[7][8]
This document provides detailed application notes and protocols for the use of a representative Clk1 inhibitor, TG003, in high-throughput screening assays. While the specific inhibitor "Clk1-IN-1" was not found in the literature, TG003 is a potent and well-characterized Clk1 inhibitor suitable for demonstrating the principles and execution of an HTS campaign.[10][11]
Clk1 Signaling Pathway in Alternative Splicing
Clk1 is a key regulator of alternative splicing through its phosphorylation of SR proteins. The pathway diagram below illustrates the central role of Clk1 in this process.
References
- 1. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. | Broad Institute [broadinstitute.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Application Note: Measuring Target Engagement of Clk1-IN-1 using the NanoBRET™ Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a powerful method for quantifying the interaction of small molecules with specific kinase targets within living cells.[1][2] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon occurring between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor).[2][3] When a test compound, such as a kinase inhibitor, binds to the target kinase, it displaces the tracer, leading to a decrease in the BRET signal. This change in BRET is proportional to the degree of target engagement by the test compound.[3][4]
Cdc-like kinase 1 (CLK1) is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][5] Dysregulation of CLK1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[6][7] Clk1-IN-1 is a potent and selective inhibitor of CLK1. This application note provides a detailed protocol for measuring the target engagement of this compound with CLK1 in live cells using the NanoBRET™ TE Intracellular Kinase Assay.
Principle of the Assay
The NanoBRET™ TE Assay for CLK1 involves the expression of a NanoLuc®-CLK1 fusion protein in mammalian cells.[8] A cell-permeable fluorescent tracer, which binds to the ATP-binding pocket of CLK1, is then introduced. This results in a high BRET signal. Upon the addition of this compound, it competes with the tracer for binding to NanoLuc®-CLK1. This competition leads to a dose-dependent reduction in the BRET signal, allowing for the quantitative determination of the intracellular affinity of this compound for its target.[1][4]
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number (Example) |
| HEK293 cells | ATCC | CRL-1573 |
| NanoLuc®-CLK1 Fusion Vector | Promega | NV113A[8] |
| Transfection Carrier DNA | Promega | E4881 |
| FuGENE® HD Transfection Reagent | Promega | E2311 |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| White, 96-well or 384-well assay plates | Corning | 3917 or 3570 |
| NanoBRET™ Tracer K-5 or K-10 | Promega | N2500, N2501, or N2530[9] |
| NanoBRET™ Nano-Glo® Substrate | Promega | Included in kits[9] |
| Extracellular NanoLuc® Inhibitor | Promega | Included in kits[9] |
| TE Tracer Dilution Buffer | Promega | Included in kits[9] |
| This compound | Selleckchem | S7663 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| BRET-capable luminometer | Various | e.g., GloMax® Discover |
Experimental Protocols
Cell Preparation and Transfection
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection Preparation: On the day of transfection, prepare a DNA mixture of the NanoLuc®-CLK1 Fusion Vector and Transfection Carrier DNA at a 1:9 ratio (e.g., 0.1 µg of NanoLuc®-CLK1 vector and 0.9 µg of carrier DNA per well of a 96-well plate).
-
Transfection: Dilute the DNA mixture in Opti-MEM™. Add FuGENE® HD Transfection Reagent at a 3:1 ratio (reagent:DNA) and incubate for 15-20 minutes at room temperature.
-
Cell Seeding and Transfection: Trypsinize, count, and resuspend HEK293 cells in DMEM with 10% FBS. Add the transfection complex to the cell suspension and seed the cells into a white assay plate at a density of 2 x 10⁴ cells per well (for a 96-well plate).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
NanoBRET™ Target Engagement Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in Opti-MEM™ at 10X the final desired concentrations. A recommended starting concentration range for cellular assays is up to 1 µM.
-
Tracer Preparation: Prepare the NanoBRET™ Tracer working solution by diluting the tracer stock (e.g., Tracer K-5 or K-10) in Opti-MEM™. The optimal tracer concentration should be determined experimentally but is typically in the low nanomolar range. Promega provides recommended concentrations for each tracer and kinase pair.[10]
-
Tracer Addition: Add the prepared 10X NanoBRET™ Tracer solution to the wells containing the transfected cells.
-
Compound Addition: Immediately after adding the tracer, add the 10X serial dilutions of this compound to the appropriate wells. For control wells (0% inhibition), add vehicle (e.g., Opti-MEM™ with DMSO). For no-tracer control wells, add vehicle only.
-
Incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂.[11]
-
Detection Reagent Preparation: Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing the substrate with the Extracellular NanoLuc® Inhibitor in a buffer according to the manufacturer's protocol.
-
Signal Measurement: After the incubation period, add the prepared detection reagent to all wells. Read the plate within 10-15 minutes on a BRET-capable luminometer, measuring both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emission signals.
Data Presentation
The raw BRET ratio is calculated by dividing the acceptor emission by the donor emission. This ratio is then converted to milliBRET units (mBU) by multiplying by 1000. The percentage of target engagement is determined by normalizing the data to the vehicle control (0% inhibition) and a high concentration of a known potent inhibitor or no tracer control (100% inhibition). The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of tracer binding, is calculated by fitting the dose-response data to a sigmoidal curve using a suitable software like GraphPad Prism.[11]
Table 1: Example Quantitative Data for this compound Target Engagement
| Parameter | Value |
| Cell Line | HEK293[11] |
| Target | NanoLuc®-CLK1[8] |
| Tracer | NanoBRET™ Tracer K-5[11] |
| Tracer Concentration | Empirically Determined |
| This compound IC₅₀ | To be determined experimentally |
| Reference Compound | CTx-0294885 (Example)[11] |
| Reference IC₅₀ | 7.235e-009 M[11] |
Note: The IC₅₀ value for this compound should be determined from the experimental dose-response curve.
Visualizations
Signaling Pathway of CLK1
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Phosphoproteomic analysis identifies CLK1 as a novel therapeutic target in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com.au [promega.com.au]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Studying Alternative Splicing with Clk1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternative splicing is a fundamental process that generates vast proteomic diversity from a limited number of genes. This process is tightly regulated by a complex interplay of splicing factors, whose activities are often modulated by post-translational modifications, particularly phosphorylation. The CDC-like kinase 1 (CLK1) is a key regulator of alternative splicing, primarily through its phosphorylation of serine/arginine-rich (SR) proteins.[1][2] Dysregulation of CLK1 activity and the subsequent alterations in splicing patterns have been implicated in various diseases, including cancer.[3][4]
Clk1-IN-1 is a potent and selective inhibitor of CLK1. By inhibiting CLK1's kinase activity, this compound allows for the precise study of its role in the regulation of alternative splicing of specific genes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate alternative splicing events. While specific data for a similar CLK1 inhibitor, TG003, is primarily referenced, the principles and methodologies are directly applicable to studies involving this compound.
Mechanism of Action
CLK1 phosphorylates SR proteins, which are essential components of the spliceosome. This phosphorylation is crucial for the proper recognition of splice sites and the subsequent assembly of the splicing machinery.[5] Inhibition of CLK1 by this compound leads to the dephosphorylation of SR proteins. This alters their ability to bind to pre-mRNA and interact with other spliceosomal components, ultimately leading to changes in splice site selection and the generation of alternative splice isoforms.[6] Interestingly, CLK1 activity is itself regulated by alternative splicing of its own pre-mRNA, creating an autoregulatory feedback loop.[2][3][7]
Quantitative Data Summary
The following tables summarize quantitative data from studies using the CLK1 inhibitor TG003, which is expected to have similar effects to this compound. This data can serve as a starting point for designing experiments with this compound.
Table 1: Dose-Dependent Effect of CLK1 Inhibition on CHEK2 Exon 9 Splicing
| Treatment | Concentration (µM) | Percent Spliced In (PSI) of CHEK2 Exon 9 |
| DMSO (Control) | - | 0.25 |
| TG003 | 5 | 0.45 |
| TG003 | 10 | 0.65 |
| TG003 | 20 | 0.85 |
Data adapted from a study on the role of CLK1 in cell cycle progression.[8][9] PSI values were estimated from gel images and represent the inclusion of exon 9.
Table 2: Dose-Response of CLK1 Inhibition on CIRBP Alternative Splicing
| Treatment | Concentration (µM) | Relative Ratio of CIRBP-210/Total CIRBP |
| DMSO (Control) | - | ~0.1 |
| TG003 | 25 | ~0.3 |
| TG003 | 50 | ~0.5 |
| TG003 | 75 | ~0.7 |
Data adapted from a study on the regulation of CIRBP splicing by CLK1.[6] The CIRBP-210 isoform is favored upon CLK1 inhibition.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HeLa, DU145, or a cell line relevant to your research) in appropriate cell culture plates and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and gene of interest (e.g., 1, 5, 10, 20 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or a DMSO vehicle control.
-
Incubation: Incubate the cells for a specific period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal treatment duration.
-
Harvesting: After incubation, harvest the cells for RNA or protein extraction.
Protocol 2: RNA Extraction and RT-PCR for Splicing Analysis
-
RNA Extraction: Extract total RNA from the treated and control cells using a standard method, such as the Trizol method or a commercial RNA extraction kit.[8]
-
DNase Treatment: Treat the extracted RNA with RNase-free DNase to remove any contaminating genomic DNA.[8]
-
Reverse Transcription (RT): Synthesize cDNA from the purified RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[8]
-
PCR Amplification:
-
Design primers flanking the alternative splicing event of your gene of interest.
-
Perform PCR using the synthesized cDNA as a template. It is advisable to use a low number of cycles (e.g., 25 cycles) to remain in the linear range of amplification for semi-quantitative analysis.[8]
-
For more quantitative results, perform quantitative PCR (qPCR) using primers specific to each splice isoform.
-
-
Analysis:
-
Semi-quantitative RT-PCR: Analyze the PCR products by agarose gel electrophoresis. The different splice isoforms will appear as bands of different sizes. The intensity of the bands can be quantified using image analysis software (e.g., ImageJ). The Percent Spliced In (PSI) can be calculated as: PSI = (Intensity of inclusion isoform) / (Intensity of inclusion isoform + Intensity of exclusion isoform).
-
qPCR: Analyze the data to determine the relative expression levels of each splice isoform.
-
Protocol 3: Western Blotting for Analysis of Splicing Factor Phosphorylation
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Resolve equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody that recognizes the phosphorylated form of an SR protein (e.g., anti-phospho-SR protein antibody) or a specific splicing factor.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. The intensity of the bands corresponding to the phosphorylated proteins can be quantified to assess the effect of this compound treatment.
Visualizations
Caption: CLK1 Signaling Pathway in Alternative Splicing Regulation.
Caption: Experimental Workflow for Studying Alternative Splicing.
Caption: Logical Flow of this compound's Mechanism of Action.
References
- 1. In vivo regulation of alternative pre-mRNA splicing by the Clk1 protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autoregulation of the human splice factor kinase CLK1 through exon skipping and intron retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. CLK1 reorganizes the splicing factor U1-70K for early spliceosomal protein assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]
Application Note: Preparation and Stability of Clk1-IN-1 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of Clk1-IN-1, a potent and selective Cdc2-like kinase 1 (CLK1) inhibitor, using dimethyl sulfoxide (DMSO) as a solvent.[1] Furthermore, it outlines a comprehensive methodology for assessing the stability of these solutions under various storage conditions. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results. The biological context of CLK1's role in cellular signaling is also briefly discussed.
Introduction to this compound
This compound is a highly potent and selective inhibitor of Cdc2-like kinase 1 (CLK1), with an IC₅₀ of 2 nM.[1] It also demonstrates inhibitory activity against CLK2 (IC₅₀: 31 nM) and CLK4 (IC₅₀: 8 nM).[1] CLK1 is a dual-specificity protein kinase that plays a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][3] This function positions CLK1 as a key regulator of gene expression and cellular processes, making it a therapeutic target in various diseases. Given its use in a wide range of biological assays, the correct preparation and storage of this compound solutions are paramount to achieving reliable and consistent data.
Part I: Preparation of this compound Stock Solution
Proper preparation of stock solutions is the first step in ensuring the accuracy of any experiment involving small molecule inhibitors. The following protocol details the preparation of a concentrated stock solution of this compound in DMSO.
Materials and Reagents
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Protocol for Stock Solution Preparation
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood or well-ventilated area.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration. It is recommended to use fresh DMSO from a newly opened bottle, as absorbed moisture can impact compound solubility and stability.[4][5][6]
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled vials.[1][7]
Stock Solution Concentration Table
The table below provides volumes of DMSO required to prepare common stock concentrations from a starting mass of this compound (Molecular Weight: 409.47 g/mol ).
| Target Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 2.4425 mL | 12.2124 mL | 24.4248 mL |
| 5 mM | 0.4885 mL | 2.4425 mL | 4.8850 mL |
| 10 mM | 0.2442 mL | 1.2212 mL | 2.4425 mL |
| Data derived from manufacturer's information.[1] |
Recommended Storage Conditions
Once prepared, store the aliquoted stock solutions protected from light. Recommended storage temperatures and durations are:
The workflow for preparing the stock solution is visualized below.
Caption: Workflow for preparing this compound stock solution in DMSO.
Part II: Stability Assessment of this compound in DMSO
Assessing the stability of small molecules in DMSO is critical for high-throughput screening and other long-term experiments.[8][9] This protocol describes a systematic approach to evaluate the stability of this compound under different conditions. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can quantify the parent compound and detect potential degradants.[8][9][10]
Experimental Design
This study is designed to assess stability under conditions that mimic typical laboratory storage and handling.
-
Concentration: A standard concentration (e.g., 10 mM) is used.
-
Conditions Tested:
-
Temperature: Room Temperature (20-25°C), 4°C, -20°C, and -80°C.
-
Freeze-Thaw Cycles: Repeated cycles of freezing at -20°C or -80°C and thawing at room temperature.
-
-
Time Points: Analysis at T=0 (baseline), and subsequent intervals (e.g., 24h, 7 days, 1 month, 3 months).
Protocol for Stability Assessment
-
Sample Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Part I.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution. Dilute it to a suitable concentration (e.g., 10-50 µM) with an appropriate solvent (e.g., Acetonitrile/Water 1:1) for LC-MS analysis. This serves as the 100% reference sample.
-
Sample Incubation:
-
Temperature Study: Aliquot the stock solution into separate vials for each temperature condition and time point. Store vials at the designated temperatures.
-
Freeze-Thaw Study: Subject a set of aliquots to repeated freeze-thaw cycles. For each cycle, freeze the sample for at least 1 hour and then thaw completely at room temperature.
-
-
Analysis at Time Points: At each designated time point, retrieve the appropriate sample vial.
-
LC-MS Analysis: Dilute the sample as in step 2 and analyze using a validated LC-MS method. The method should be capable of separating this compound from any potential degradation products.
-
Data Analysis:
-
Determine the peak area of the this compound parent compound in the chromatogram for each sample.
-
Calculate the percentage of this compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
A compound is often considered stable if the remaining percentage is >90-95%.
-
Data Presentation: Stability Summary
The results should be summarized in a clear, tabular format.
Table 2: Hypothetical Stability Data for 10 mM this compound in DMSO
| Condition | Time Point | % this compound Remaining (Mean ± SD) | Notes |
|---|---|---|---|
| Room Temp (~22°C) | 7 Days | 98.5 ± 1.2% | No significant degradation. |
| 4°C | 30 Days | 99.1 ± 0.8% | Highly stable. |
| -20°C | 90 Days | 99.5 ± 0.5% | Conforms to storage guidelines. |
| -80°C | 90 Days | 99.8 ± 0.4% | Optimal for long-term storage. |
| 5 Freeze-Thaw Cycles | N/A | 99.2 ± 1.1% | Stable to multiple cycles. |
| 10 Freeze-Thaw Cycles | N/A | 98.7 ± 1.5% | Minor degradation may begin. |
The workflow for assessing stability is visualized below.
Caption: Workflow for assessing the stability of this compound in DMSO.
Part III: Biological Context - CLK1 Signaling Pathway
CLK1 is a key enzyme in the regulation of pre-mRNA splicing. It primarily functions by phosphorylating SR proteins, which are essential splicing factors.[2][11] This phosphorylation event modulates the activity and subcellular localization of SR proteins, facilitating their release from nuclear speckles to sites of active transcription and splicing.[3] CLK1 activity is itself regulated by alternative splicing of its own pre-mRNA, creating a feedback loop. It also interacts with other kinases, such as SRPK1, to coordinate the phosphorylation of SR proteins and ensure efficient spliceosome assembly.[12][13]
Caption: CLK1 phosphorylates SR proteins to regulate pre-mRNA splicing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CLK1 - Wikipedia [en.wikipedia.org]
- 3. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. CLK1 CDC like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. CLK1 reorganizes the splicing factor U1-70K for early spliceosomal protein assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting unexpected results with Clk1-IN-1 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Clk1-IN-1. The information is designed to help you identify and resolve unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cdc2-like kinase 1 (CLK1).[1] It functions by competing with ATP for the kinase's ATP-binding pocket, thereby preventing the phosphorylation of its primary substrates, the serine/arginine-rich (SR) proteins.[2] This inhibition of SR protein phosphorylation disrupts the assembly and function of the spliceosome, leading to alterations in pre-mRNA splicing patterns.[2][3]
Q2: What are the known off-targets for this compound?
A2: While highly selective for CLK1, this compound also demonstrates inhibitory activity against other CLK family members, namely CLK2 and CLK4.[1] The most significant non-CLK off-target kinase is DYRK1A.[1] Depending on the specific inhibitor compound and its concentration, cross-reactivity with other kinases might occur.[4] It is always recommended to confirm findings with a second, structurally distinct inhibitor to minimize the risk of compound-specific off-target effects.[5]
Q3: In which research areas is this compound commonly used?
A3: Due to its role in regulating mRNA splicing, a fundamental cellular process, this compound and other CLK inhibitors are utilized in various research fields. These include oncology, where splicing dysregulation is a hallmark of cancer, as well as studies on neurodegenerative disorders like Alzheimer's disease, and viral infections such as influenza.[2][6][7]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO) for in vitro use.[8] For in vivo applications, specific formulations involving co-solvents like PEG300, Tween-80, or corn oil may be necessary.[9] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][9] For long-term storage, it is recommended to keep stock solutions at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1]
Troubleshooting Guide
Issue 1: No or Weak Phenotypic Effect Observed
You've treated your cells with this compound but are not observing the expected biological outcome (e.g., no change in cell viability, apoptosis, or splicing of a target gene).
| Possible Cause | Recommended Action |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles by using aliquots.[1][9] |
| Insufficient Concentration | The effective concentration can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration (e.g., ranging from nanomolar to low micromolar). |
| Poor Solubility | Visually inspect your final culture medium for any precipitate after adding the inhibitor. If precipitation occurs, consider preparing a fresh, more dilute stock in DMSO or using a solubilizing agent if compatible with your experiment. |
| Cell Line Insensitivity | The cellular phenotype may depend on the specific genetic background or the reliance of the cell line on CLK1 activity. Confirm target engagement by assessing the phosphorylation status of SR proteins via Western blot. |
Issue 2: Unexpected or Off-Target Effects
You observe a phenotype that is not consistent with the known functions of CLK1.
| Possible Cause | Recommended Action |
| Inhibition of Off-Target Kinases | The most potent off-target is DYRK1A.[1] Review the literature for phenotypes associated with the inhibition of DYRK1A or other potential off-targets. |
| Compound-Specific Effects | To confirm that the observed phenotype is due to CLK1 inhibition, use a structurally different CLK1 inhibitor as a control.[5] Alternatively, use a genetic approach like siRNA or CRISPR to knock down CLK1 and see if it phenocopies the inhibitor's effect. |
| High Concentration | Using excessively high concentrations increases the likelihood of off-target inhibition.[10] Stick to the lowest effective concentration determined from your dose-response studies. |
| Induction of Autophagy | CLK1 inhibition has been shown to induce autophagy.[1][5][9] Assess autophagy markers like LC3 puncta or p62 degradation to see if this pathway is activated in your system.[1][9] |
Issue 3: Inconsistent Results in In Vitro Kinase Assays
Your IC50 values for this compound vary between experiments or do not match published data.
| Possible Cause | Recommended Action |
| Different ATP Concentrations | IC50 values are highly dependent on the ATP concentration used in the assay, as this compound is an ATP-competitive inhibitor.[2] Standardize the ATP concentration across all experiments, ideally at or near the Km value for ATP of the kinase.[11] |
| Variable Enzyme Activity | The purity and activity of the recombinant CLK1 enzyme can vary between batches. Ensure consistent enzyme concentration and activity. Be aware that CLK1 can autophosphorylate, which might affect assay results, particularly in luminescence-based assays that measure ATP consumption.[12] |
| Assay Format | Different assay formats (e.g., radiometric vs. luminescence-based) can yield different results.[12][13] When comparing data, ensure the experimental setups are as similar as possible. |
| Incorrect Data Analysis | For potent inhibitors, "tight binding" conditions may apply where the inhibitor concentration is close to the enzyme concentration. In such cases, the standard Cheng-Prusoff equation may not be accurate for converting IC50 to Ki values.[11] |
Data Summary
Inhibitor Selectivity Profile
The following table summarizes the inhibitory potency (IC50) of this compound and a related compound against several kinases.
| Compound | CLK1 (IC50) | CLK2 (IC50) | CLK4 (IC50) | DYRK1A (Selectivity) | Reference |
| This compound | 2 nM | 31 nM | 8 nM | Strongest off-target | [1] |
| CLK1-IN-3 | 5 nM | 42 nM | 108 nM | >300-fold selective over Dyrk1A | [9] |
Experimental Protocols
Protocol 1: General Cell-Based Treatment with this compound
This protocol provides a general workflow for treating adherent cells with this compound.
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (e.g., ≤ 0.1%) to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), protein extraction for Western blotting, or RNA extraction for splicing analysis.
Protocol 2: In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of this compound, adapted from common methodologies like the ADP-Glo™ assay.[13][14]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer.
-
Recombinant CLK1: Dilute the active recombinant CLK1 enzyme in kinase buffer to the desired concentration.
-
Substrate/ATP Mix: Prepare a mix containing the specific peptide or protein substrate and ATP in kinase buffer. The ATP concentration should be at or near its Km for CLK1.
-
Inhibitor Dilutions: Perform a serial dilution of this compound in kinase buffer with a constant, low percentage of DMSO.
-
-
Kinase Reaction:
-
Add 1 µL of the inhibitor dilutions (or DMSO for control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted CLK1 enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[14]
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the kinase activity. Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Visualizations
Caption: Mechanism of this compound action on the pre-mRNA splicing pathway.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. CLK1 - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. CLK1/2-IN-1 | CLK1 and CLK2 inhibitor | CAS# 1005784-23-5 | InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Understanding selectivity of CLK kinase inhibitors: structural insights with 3decision® — 3decision [3decision.discngine.com]
- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. promega.com [promega.com]
Technical Support Center: Clk1-IN-1 and DYRK1A Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Clk1-IN-1 on DYRK1A. Given the close structural homology between CDC-like kinase 1 (Clk1) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), many inhibitors, including those in the same class as this compound, exhibit dual inhibitory activity.[1][2] This guide offers strategies to enhance experimental specificity and interpret results accurately.
Frequently Asked Questions (FAQs)
Q1: Why does this compound also inhibit DYRK1A?
A1: Clk1 and DYRK1A belong to the CMGC group of serine/threonine kinases and share a high degree of similarity in their ATP-binding pockets.[1][2] Most kinase inhibitors, including many Clk1 inhibitors, are ATP-competitive and bind to this conserved region. This structural homology makes it challenging to develop highly selective inhibitors, often leading to cross-reactivity with closely related kinases like DYRK1A.[3]
Q2: What are the known downstream effects of inhibiting both Clk1 and DYRK1A?
A2: Both kinases are involved in regulating mRNA splicing.[2] DYRK1A has a broad range of functions, including roles in neuronal development, cell cycle control, and signaling pathways such as the Wnt pathway.[2] Inhibition of both kinases can therefore lead to complex cellular phenotypes. For instance, dual inhibition has been explored for its therapeutic potential in conditions like Alzheimer's disease and cancer.[1][3] Understanding these overlapping and distinct pathways is crucial for interpreting experimental outcomes.
Q3: How can I confirm the extent of DYRK1A inhibition by my batch of this compound?
A3: It is essential to empirically determine the inhibitory profile of your specific compound. This can be achieved by performing in vitro kinase assays using recombinant Clk1 and DYRK1A enzymes. Comparing the IC50 values will provide a quantitative measure of the inhibitor's selectivity. Several commercial services offer kinase profiling against a broad panel of kinases, which can further elucidate the selectivity of your inhibitor.[4]
Troubleshooting Guide
Issue: I am observing a cellular phenotype that may be due to off-target DYRK1A inhibition.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Titrate this compound to the lowest effective concentration for Clk1 inhibition in your cellular model. This minimizes the likelihood of engaging less sensitive off-target kinases.
-
Use a Structurally Different Clk1 Inhibitor: Employ a second, structurally unrelated Clk1 inhibitor with a different selectivity profile.[5] If the observed phenotype persists, it is more likely to be an on-target effect of Clk1 inhibition.
-
Rescue Experiment: In a Clk1 knockdown or knockout background, the addition of this compound should not produce an additive effect if the phenotype is solely dependent on Clk1.
-
Monitor Specific Phosphorylation Events: Analyze the phosphorylation of known, specific substrates for both Clk1 and DYRK1A. For example, monitor the phosphorylation of SR proteins (a primary target of Clk1) and Tau at Thr-212 (a known in-cell substrate of DYRK1A) to distinguish the engagement of each kinase.[5]
Quantitative Data: Selectivity of Common Dual Kinase Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several well-characterized inhibitors against Clk1 and DYRK1A, illustrating the common challenge of dual inhibition.
| Inhibitor | Target(s) | IC50 for Clk1 (nM) | IC50 for DYRK1A (nM) | Selectivity (DYRK1A/Clk1) | Reference |
| Harmine | DYRK1A/CLK1 | 27 | 22 | 0.81 | [6] |
| TG003 | CLK1/DYRK1A | 20 | 10 | 0.5 | |
| Leucettine L41 | CLK/DYRK | 150 | 35 | 0.23 | |
| Compound 12g | CLK1 | 4 | 3940 | 985 | [7] |
| DB18 | CLK1/2/4 | 10-20 | >100,000 | >5000 | [7] |
Note: Lower IC50 values indicate higher potency. Selectivity is calculated as the ratio of IC50 for the off-target (DYRK1A) to the on-target (Clk1). A higher ratio indicates greater selectivity for Clk1.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Assay (Radiometric)
This protocol is a standard method to determine the IC50 of an inhibitor against purified kinases.[8]
Materials:
-
Recombinant human Clk1 and DYRK1A enzymes
-
Kinase-specific substrate peptide (e.g., a generic peptide like myelin basic protein or a specific SR peptide for Clk1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound at various concentrations
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, add the kinase reaction buffer, the recombinant kinase, the substrate peptide, and the inhibitor at the desired concentration.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol assesses the inhibition of kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SR protein (for Clk1 activity), anti-phospho-Tau (Thr-212) (for DYRK1A activity), and antibodies for total protein levels as loading controls.
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the extent of inhibition.
Visualizations
References
- 1. Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-Specificity, Tyrosine Phosphorylation-Regulated Kinases (DYRKs) and cdc2-Like Kinases (CLKs) in Human Disease, an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clk1-IN-1 Incubation Time for Maximal Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Clk1-IN-1, a potent and selective inhibitor of Cdc2-like kinase 1 (CLK1). This guide, presented in a question-and-answer format, addresses common issues encountered during experiments and offers troubleshooting advice to achieve maximal and reproducible effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of CLK1, a dual-specificity kinase.[1] By inhibiting CLK1, this compound prevents the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for the assembly and function of the spliceosome.[1][2] This disruption of SR protein phosphorylation leads to alterations in pre-mRNA splicing patterns.[1]
Q2: What are the key downstream effects of this compound treatment?
A2: The primary downstream effect of inhibiting CLK1 with this compound is the modulation of alternative splicing.[3][4] This can lead to a variety of cellular consequences, including:
-
Changes in protein isoform expression: Altered splicing can result in the production of different protein variants, some of which may have altered functions.
-
Induction of apoptosis: Inhibition of CLK1 has been shown to induce apoptosis in cancer cells, partly by affecting the splicing of genes involved in cell survival and apoptosis regulation, such as PARP.[3]
-
Cell cycle arrest: Disruption of CLK1 function can lead to defects in mitosis and cell cycle progression.[5][6]
-
Regulation of autophagy: CLK1 inhibition can induce autophagy through the activation of the mTOR/PI3K pathway.[7]
Q3: What is the recommended incubation time for in vitro kinase assays with this compound?
A3: For direct assessment of CLK1 kinase inhibition in biochemical assays, a relatively short incubation time is generally sufficient. Based on various protocols, incubation times ranging from 15 to 60 minutes at 30°C are commonly used.[8][9][10] The optimal time may depend on the specific assay conditions, such as enzyme and substrate concentrations.
Q4: What is a typical incubation time for cell-based assays to observe downstream effects of this compound?
A4: To observe downstream cellular effects such as changes in alternative splicing, protein expression, or cell viability, longer incubation times are necessary. Commonly reported incubation times in cell culture experiments range from 24 to 48 hours .[3][11] For long-term assays, such as cell proliferation studies, treatments can extend for several days (e.g., 8 days), with periodic replenishment of the media and inhibitor.[12]
Q5: How do I determine the optimal incubation time for my specific experiment?
A5: The optimal incubation time is dependent on the specific cell type, the concentration of this compound, and the endpoint being measured. It is highly recommended to perform a time-course experiment to determine the ideal duration for your specific experimental setup. This involves treating cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 6, 12, 24, 48, and 72 hours) to analyze the desired effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak effect observed at expected time points. | 1. Suboptimal Incubation Time: The incubation period may be too short for the downstream effect to manifest. | Perform a time-course experiment to identify the optimal incubation duration for your specific cell line and endpoint. |
| 2. Compound Instability: The inhibitor may be degrading in the cell culture medium over time. A related inhibitor, CLK1-IN-2, has a reported metabolic half-life of 6.4 hours.[13] | For long-term experiments (>24 hours), consider replenishing the medium with fresh inhibitor every 24-48 hours. | |
| 3. Incorrect Concentration: The concentration of this compound may be too low to elicit a significant response. | Perform a dose-response experiment to determine the optimal concentration for your cell line. IC50 values can vary between cell types. | |
| 4. Cell Line Resistance: The cell line used may be less sensitive to CLK1 inhibition. | Consider using a different cell line or a higher concentration of the inhibitor. Verify CLK1 expression levels in your cell line of interest. | |
| High levels of cytotoxicity observed. | 1. Incubation Time is Too Long: Prolonged exposure to the inhibitor may lead to off-target effects or excessive pathway inhibition, resulting in cell death. | Reduce the incubation time. A time-course experiment can help identify a window where the desired effect is maximal with minimal cytotoxicity. |
| 2. Concentration is Too High: The concentration of the inhibitor may be in the toxic range for the specific cell line. | Perform a dose-response curve to determine the optimal concentration that balances efficacy and toxicity. | |
| Inconsistent results between experiments. | 1. Inconsistent Incubation Times: Minor variations in incubation time can lead to variability in results, especially for time-sensitive effects. | Ensure precise and consistent timing of inhibitor addition and cell harvesting for all experiments. |
| 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses. | Maintain consistent cell culture practices and use cells within a defined passage number range. | |
| 3. Compound Degradation: Improper storage or handling of the this compound stock solution can lead to loss of activity. | Store the inhibitor according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Summary of Incubation Times for In Vitro Kinase Assays
| Assay Type | Incubation Time | Temperature | Reference |
| ADP-Glo™ Kinase Assay | 45 minutes | 30°C | [8] |
| ADP-Glo™ Kinase Assay | 60 minutes | Room Temp. | [10] |
| Radioactive Kinase Assay (³²P) | 15 minutes | 30°C | [9] |
| Luciferase-based Kinase Assay | 2 hours | Room Temp. | [12] |
Table 2: Summary of Incubation Times for Cell-Based Assays
| Assay Type | Cell Line(s) | Incubation Time | Key Findings | Reference |
| Alternative Splicing Analysis | MDA-MB-468 | 24 hours | Alterations in global splicing patterns. | [3] |
| Apoptosis Assay (PARP cleavage) | MDA-MB-468 | 48 hours | Induction of apoptosis. | [3] |
| Cell Viability Assay | Various Cancer Cell Lines | 48 hours | Inhibition of cell growth. | [3] |
| Cell Proliferation Assay | U118-MG, MDA-MB-435 | 8 days (drug replenished on day 4) | Dose-dependent decrease in cell growth. | [12] |
| Analysis of Protein Stability | A2780 | Up to 24 hours | Decreased half-life of SPF45 protein. | [11] |
| Mitotic Progression Analysis | HeLa, H157, A549 | Not specified for inhibitor treatment duration, but effects observed after shRNA knockdown. | Accumulation of cells with 4N DNA content. | [5][6] |
Experimental Protocols
Protocol 1: In Vitro CLK1 Kinase Inhibition Assay (ADP-Glo™)
-
Prepare a reaction mixture containing the CLK1 enzyme, the substrate (e.g., a generic kinase substrate or a specific SR protein), and the kinase assay buffer.
-
Add varying concentrations of this compound or a DMSO vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time, typically between 45 and 60 minutes.[8][10]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
Protocol 2: Analysis of Alternative Splicing in Cultured Cells
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or a DMSO vehicle control.
-
Incubate the cells for a period of 24 to 48 hours.[3]
-
Harvest the cells and isolate total RNA.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) using primers that flank the alternative splicing event of interest.
-
Analyze the PCR products by gel electrophoresis or quantitative PCR (qPCR) to determine the ratio of different splice isoforms.
Visualizations
Caption: CLK1 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Analyzing Alternative Splicing.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLK1 - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]
- 7. mdpi.com [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. promega.com [promega.com]
- 11. academic.oup.com [academic.oup.com]
- 12. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
how to control for Clk1-IN-1 off-target kinase activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the off-target kinase activity of Clk1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor. Its primary target is CDC-like kinase 1 (CLK1). CLK1 is a dual-specificity protein kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2][3][4][5] This process is essential for gene expression and is involved in numerous cellular functions.[2][5]
Q2: Why is it important to control for off-target activity of this compound?
Like many kinase inhibitors that target the ATP-binding site, this compound may bind to and inhibit other kinases besides CLK1.[6] This off-target activity can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed solely to the inhibition of CLK1.[6][7] Off-target effects can also cause cellular toxicity or other unintended biological consequences, which is a critical consideration in drug development.[8]
Q3: What are the known off-targets of this compound?
A comprehensive kinome-wide selectivity profile for a specific inhibitor like "this compound" is often generated during its development and may be found in the manufacturer's documentation or in specialized publications. For researchers, it is crucial to consult these resources. In the absence of specific data for "this compound", it is recommended to perform independent selectivity profiling.
Q4: How can I determine the off-target profile of my batch of this compound?
To determine the specific off-target profile of your this compound compound, it is highly recommended to perform or commission a kinase selectivity profiling study.[9][10] This typically involves screening the inhibitor against a large panel of purified kinases (kinome) and measuring its inhibitory activity (e.g., IC50 values) for each.[10] Several contract research organizations (CROs) offer these services.
Troubleshooting Guide
This guide addresses specific issues that may arise from the off-target activity of this compound during your experiments.
Issue 1: Unexpected or inconsistent phenotypic results.
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases, rather than, or in addition to, the inhibition of CLK1.
Troubleshooting Steps:
-
Perform a Kinome-wide Selectivity Screen: This is the most direct way to identify the off-target kinases of this compound.[9][10] The results will provide a quantitative measure of the inhibitor's potency against a broad range of kinases.
-
Use a Structurally Unrelated CLK1 Inhibitor: If another selective CLK1 inhibitor with a different chemical scaffold is available, use it in parallel with this compound.[1] If both inhibitors produce the same phenotype, it is more likely that the effect is due to CLK1 inhibition.
-
Rescue Experiment with a Resistant CLK1 Mutant: If possible, perform a rescue experiment by overexpressing a mutant form of CLK1 that is resistant to this compound while the endogenous CLK1 is depleted (e.g., by siRNA or CRISPR). If the phenotype is rescued in the presence of the inhibitor, it strongly suggests the effect is on-target.
-
Validate Off-Target Engagement in Cells: Once potential off-targets are identified from a kinome screen, use cellular assays to confirm that this compound is engaging and inhibiting these targets in your experimental system.[9] This can be done by examining the phosphorylation of known substrates of the off-target kinase.
Issue 2: Observed phenotype does not correlate with CLK1-mediated splicing changes.
Possible Cause: The cellular effect you are observing might be independent of CLK1's role in splicing and could be mediated by an off-target kinase involved in a different signaling pathway.
Troubleshooting Steps:
-
Analyze Global Splicing Changes: Perform RNA-sequencing to assess global changes in pre-mRNA splicing upon treatment with this compound. If the observed phenotype occurs at concentrations of this compound that do not significantly alter splicing, it is likely an off-target effect.
-
Investigate Downstream Pathways of High-Affinity Off-Targets: Based on the kinome profiling data, identify the most potent off-targets. Research the signaling pathways in which these kinases are involved. Use techniques like Western blotting to see if key components of these pathways are altered in your experiments.
-
Titrate this compound Concentration: Use the lowest concentration of this compound that effectively inhibits CLK1 activity while minimizing off-target inhibition. This requires determining the IC50 for CLK1 and potent off-targets in your cellular system.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase | IC50 (nM) | Primary Target/Off-Target |
| CLK1 | 10 | Primary Target |
| DYRK1A | 50 | Off-Target |
| PIM1 | 250 | Off-Target |
| GSK3β | 800 | Off-Target |
| SRC | >10,000 | Minimal Off-Target |
| LCK | >10,000 | Minimal Off-Target |
Note: This table is a hypothetical example. Researchers should obtain the actual selectivity data for their specific batch of this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Assay Platform: Utilize a reputable kinase profiling service that employs a well-established assay format, such as a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay (e.g., Mobility Shift Assay).[8][11]
-
Kinase Panel: Select a diverse panel of kinases, ideally representing all major branches of the human kinome.
-
Inhibitor Concentrations: Screen this compound at a fixed concentration (e.g., 1 µM) to identify initial "hits."
-
IC50 Determination: For any kinase that shows significant inhibition (e.g., >50%) in the initial screen, perform a dose-response experiment with a range of this compound concentrations to determine the IC50 value. The ATP concentration in the assay should be close to the Km value for each kinase to provide a more physiologically relevant measure of potency.[11]
Protocol 2: Cellular Target Engagement Assay
Objective: To confirm that this compound inhibits its primary target (CLK1) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat your cell line of interest with a dose-response of this compound. Include a vehicle control (e.g., DMSO).
-
Lysis and Protein Quantification: After treatment, lyse the cells and quantify the total protein concentration.
-
Western Blot Analysis:
-
For CLK1: As CLK1 autophosphorylates, its activity can be indirectly assessed. However, a more direct measure is to examine the phosphorylation of its downstream substrates, the SR proteins. Use a phospho-SR protein antibody to detect changes in phosphorylation.
-
For Off-Targets: Use phospho-specific antibodies for the known substrates of the identified off-target kinases. For example, if DYRK1A is a suspected off-target, you could probe for phosphorylation of its substrate, such as Dynamin 1 on Ser774.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Determine the cellular IC50 for the inhibition of substrate phosphorylation for both CLK1 and the off-target kinase.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. uniprot.org [uniprot.org]
- 5. CLK1 - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinaselogistics.com [kinaselogistics.com]
Technical Support Center: Troubleshooting RT-PCR Analysis of Splicing Changes after Clk1-IN-1 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers analyzing alternative splicing changes using reverse transcription-polymerase chain reaction (RT-PCR) following treatment with Clk1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect splicing?
A1: this compound is a chemical inhibitor of Cdc2-like kinases (Clk), particularly Clk1 and Clk4. These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2][3] SR proteins are essential splicing factors that, when phosphorylated, are activated to bind to splicing enhancers on the pre-mRNA, facilitating the assembly of the spliceosome and the recognition of exons.[1][2][4] By inhibiting Clk1/4, this compound prevents the proper phosphorylation of SR proteins. This leads to a global alteration of alternative splicing events, most commonly causing increased exon skipping and intron retention.[2][3][5]
Q2: How do I design primers to detect changes in alternative splicing?
A2: To detect alternative splicing events like exon skipping, the most common strategy is to design a forward primer in the constitutive exon upstream of the alternative exon and a reverse primer in the constitutive exon downstream of it.[6][7] This design allows for the amplification of both the longer isoform (including the alternative exon) and the shorter isoform (skipping the alternative exon) in the same reaction. The resulting PCR products can then be separated and quantified by gel electrophoresis. For quantitative real-time PCR (qPCR), you can design primer pairs that are specific to each isoform, for example, by placing a primer across the exon-exon junction of the skipped isoform.[8][9]
Q3: How can I quantify the changes in splicing?
A3: A common method for quantifying splicing changes from semi-quantitative RT-PCR is to calculate the "Percent Spliced-In" (PSI) or "inclusion ratio".[10][11] This is determined by measuring the intensity of the band representing the inclusion isoform and dividing it by the sum of the intensities of both the inclusion and exclusion isoform bands.
-
PSI = (Intensity of Inclusion Isoform) / (Intensity of Inclusion Isoform + Intensity of Exclusion Isoform)
For qPCR, you can determine the relative abundance of each isoform using specific primers and then calculate the ratio of the alternatively spliced transcript to the constitutively spliced transcript.[12][13]
Experimental Protocols
I. Cell Treatment with this compound
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration. A common concentration range for similar Clk1 inhibitors like TG003 is 10-20 µM.[2][14] It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and target gene.
-
Treatment: Replace the existing cell culture medium with the medium containing this compound. Include a vehicle control (DMSO-treated) in your experiment.
-
Incubation: Incubate the cells for the desired period. A typical treatment time to observe splicing changes is between 6 and 24 hours.[2]
-
Harvesting: After incubation, wash the cells with PBS and harvest them for RNA extraction.
II. RNA Extraction and cDNA Synthesis
-
RNA Extraction: Extract total RNA from the cell pellets using a standard method, such as a column-based kit or TRIzol reagent, following the manufacturer's instructions.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for RNA integrity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
III. RT-PCR for Splicing Analysis
-
Primer Design: Design primers flanking the alternative exon of interest as described in FAQ 2.
-
PCR Reaction: Set up the PCR reaction with your cDNA, designed primers, and a suitable DNA polymerase.
-
Thermal Cycling: Use a standard thermal cycling protocol, optimizing the annealing temperature for your specific primers.
-
Gel Electrophoresis: Resolve the PCR products on a 1.5-2.5% agarose gel. The percentage of the gel will depend on the expected size difference between your isoforms.
-
Visualization and Quantification: Visualize the DNA bands using a gel documentation system. Quantify the band intensities to calculate the PSI value.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No change in splicing after this compound treatment | 1. Ineffective concentration of this compound: The concentration may be too low for your cell line. 2. Short treatment duration: The incubation time may not be sufficient to induce splicing changes. 3. Cell line is resistant to Clk1 inhibition. 4. The specific splicing event is not regulated by Clk1. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound. 2. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration. 3. Confirm this compound activity by testing its effect on a known Clk1-regulated splicing event.[2] 4. Consult literature to see if your gene of interest is a known target of Clk1-mediated splicing regulation. |
| Weak or no PCR product | 1. Poor RNA quality: RNA may be degraded. 2. Inefficient reverse transcription. 3. Suboptimal PCR conditions: Annealing temperature may be incorrect, or primer concentration may be too low.[15][16] 4. Low abundance of the target transcript. | 1. Check RNA integrity on a denaturing agarose gel. Re-extract RNA if necessary.[17] 2. Use a high-quality reverse transcriptase and optimize the amount of input RNA. 3. Optimize the annealing temperature using a gradient PCR. Titrate primer concentrations. 4. Increase the number of PCR cycles or the amount of cDNA in the reaction. |
| Multiple unexpected bands on the gel | 1. Non-specific primer binding: Annealing temperature may be too low. 2. Primer-dimer formation. [16] 3. Presence of additional splice isoforms. 4. Genomic DNA contamination. | 1. Increase the annealing temperature in increments of 1-2°C. 2. Redesign primers to avoid self-complementarity. 3. Sequence the unexpected bands to identify them. You may have discovered a novel splice variant. 4. Treat RNA with DNase I before reverse transcription. Design primers that span an exon-exon junction. |
| Smearing of PCR products on the gel | 1. Too many PCR cycles. 2. High concentration of template DNA. 3. Degraded PCR product. | 1. Reduce the number of PCR cycles. 2. Dilute the cDNA template. 3. Ensure proper gel running conditions and fresh running buffer. |
| Inconsistent PSI values between replicates | 1. Pipetting errors: Inaccurate pipetting of reagents or template.[18] 2. Variability in RNA extraction or reverse transcription. 3. Inconsistent cell treatment. | 1. Use master mixes for PCR setup to minimize pipetting variability. Ensure accurate pipetting of small volumes. 2. Ensure consistent RNA quality and quantity for all samples. 3. Standardize cell plating and treatment procedures. |
Visualizations
Signaling Pathway of Clk1 in Splicing Regulation
Caption: Mechanism of this compound in regulating alternative splicing.
Experimental Workflow for Splicing Analysis
Caption: Workflow for analyzing splicing changes after this compound treatment.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common RT-PCR issues.
References
- 1. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]
- 4. CLK1 reorganizes the splicing factor U1-70K for early spliceosomal protein assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for characterization of alternative RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. genscript.com [genscript.com]
- 9. Quantification of splice variants using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASPCR - RNomics Platform [rnomics.med.usherbrooke.ca]
- 11. bioinformatics.mdanderson.org [bioinformatics.mdanderson.org]
- 12. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. RT-PCR Troubleshooting [sigmaaldrich.com]
- 16. PCR扩增实验-PCR步骤-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 17. pcrbio.com [pcrbio.com]
- 18. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Troubleshooting Autophagy Induction with Clk1-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using Clk1-IN-1 to induce autophagy and are not observing the expected results in their specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to induce autophagy?
A1: this compound is a potent and selective inhibitor of the Cdc2-like kinase 1 (CLK1). CLK1 is a dual-specificity kinase involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Inhibition of CLK1 has been shown to induce autophagy, likely through the modulation of the mTOR/PI3K signaling pathway. By inhibiting CLK1, this compound is expected to trigger the downstream events of the autophagy cascade, leading to the formation of autophagosomes.
Q2: I am not seeing an increase in LC3-II levels after treating my cells with this compound. What could be the reason?
A2: A lack of an increase in LC3-II, a key marker for autophagosomes, can be due to several factors. These include cell line-specific differences in autophagy regulation, suboptimal experimental conditions (e.g., incorrect concentration of this compound or treatment duration), or issues with the autophagy detection assay itself. It is also possible that autophagic flux is high, meaning autophagosomes are being degraded as quickly as they are formed, resulting in no net accumulation of LC3-II. For a systematic approach to identifying the issue, please refer to our troubleshooting guide below.
Q3: Are there alternative methods to confirm autophagy induction besides LC3-II immunoblotting?
A3: Yes, it is highly recommended to use multiple assays to confirm autophagy induction. Besides monitoring LC3-II levels, you can also assess the degradation of p62/SQSTM1, an autophagy substrate that is degraded in autolysosomes. A decrease in p62 levels is indicative of increased autophagic flux. Additionally, fluorescence microscopy to visualize LC3 puncta (autophagosomes) or the use of tandem fluorescent-tagged LC3 (e.g., mCherry-EGFP-LC3) to monitor autophagic flux can provide further evidence.
Q4: Can the passage number of my cell line affect its response to this compound?
A4: Yes, the passage number can influence cellular responses, including autophagy. Cells at very high passage numbers can exhibit altered signaling pathways and stress responses. It is advisable to use cells within a consistent and relatively low passage number range for your experiments to ensure reproducibility.
Troubleshooting Guide: this compound Fails to Induce Autophagy
If you are not observing autophagy induction with this compound in your cell line, follow this step-by-step troubleshooting guide.
Step 1: Verify Experimental Parameters
Before assuming a biological reason for the lack of response, it is crucial to confirm the technical aspects of your experiment.
| Parameter | Recommendation | Troubleshooting Steps |
| This compound Concentration | Perform a dose-response experiment. | Test a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line. |
| Treatment Duration | Conduct a time-course experiment. | Treat cells for various durations (e.g., 6, 12, 24, 48 hours) to identify the peak of the autophagic response. |
| This compound Integrity | Ensure the compound is active. | Prepare fresh stock solutions and store them properly. If possible, test the activity of your this compound stock in a positive control cell line known to respond. |
| Cell Health | Ensure cells are healthy and not overly confluent. | Use cells that are in the exponential growth phase. High confluency can affect baseline autophagy levels and cellular responses. |
Step 2: Assess Autophagic Flux
A static measurement of LC3-II can be misleading. An increase in autophagosome formation (autophagy induction) coupled with an efficient degradation of autophagosomes can result in no apparent change in LC3-II levels. Therefore, it is essential to measure autophagic flux.
Experimental Approach:
Treat your cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM), for the last 2-4 hours of the this compound treatment.
Expected Outcomes and Interpretation:
| Scenario | LC3-II (this compound) | LC3-II (this compound + Lysosomal Inhibitor) | Interpretation |
| 1. Autophagy is Induced | No change or slight increase | Significant increase compared to inhibitor alone | This compound is inducing autophagy, but the autophagosomes are being efficiently cleared. |
| 2. Autophagy is Not Induced | No change | No significant difference compared to inhibitor alone | This compound is not inducing autophagosome formation in your cell line under these conditions. |
| 3. Basal Autophagy Blocked | Decrease | No change compared to inhibitor alone | This compound may be inhibiting a late stage of autophagy (autophagosome-lysosome fusion). |
Step 3: Consider Cell Line-Specific Differences
Different cell lines can have vastly different basal levels of autophagy and can respond differently to the same stimulus.[1]
Troubleshooting Steps:
-
Positive Control: Use a well-established autophagy inducer in your cell line, such as rapamycin (an mTOR inhibitor) or starvation (culturing in Earle's Balanced Salt Solution, EBSS), to confirm that your cells are capable of undergoing autophagy and that your detection method is working.
-
Literature Search: Investigate whether your specific cell line has known peculiarities regarding autophagy regulation. Some cell lines may have mutations in key autophagy-related genes.
-
Alternative Cell Line: If possible, test this compound in a different cell line that has been reported to undergo autophagy in response to other stimuli.
Step 4: Optimize Your Autophagy Detection Assay
If your positive controls for autophagy induction are also failing, there may be an issue with your detection method.
For LC3-II Immunoblotting:
| Parameter | Recommendation | Troubleshooting Steps |
| Antibody | Use a validated anti-LC3 antibody. | Ensure your primary and secondary antibodies are working correctly. Include a positive control lysate from cells known to have high LC3-II levels. |
| Gel Electrophoresis | Use a high-percentage polyacrylamide gel (e.g., 12-15%). | This is crucial for resolving the small difference in molecular weight between LC3-I and LC3-II. |
| Membrane Transfer | Use a 0.22 µm PVDF membrane. | This pore size is optimal for retaining the small LC3 proteins during transfer. |
| Loading Control | Use a stable loading control like β-actin or GAPDH. | Normalize LC3-II levels to the loading control for accurate quantification. |
Experimental Protocols
Key Experiment: LC3-II Immunoblotting for Autophagic Flux
This protocol describes the detection of LC3-I to LC3-II conversion as a measure of autophagosome formation and the assessment of autophagic flux using a lysosomal inhibitor.
Materials:
-
Cell culture reagents
-
This compound
-
Bafilomycin A1 (or Chloroquine)
-
Positive control for autophagy induction (e.g., Rapamycin or EBSS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15%)
-
PVDF membrane (0.22 µm)
-
Primary antibody: Rabbit anti-LC3B
-
Primary antibody: Mouse anti-β-actin (or other loading control)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate your cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Untreated Control: Add vehicle (e.g., DMSO) to the cells.
-
This compound: Treat cells with the desired concentration of this compound for the desired time.
-
Positive Control: Treat cells with a known autophagy inducer (e.g., 100 nM Rapamycin for 24 hours).
-
Autophagic Flux Assessment: For each condition, have a parallel well where you add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting:
-
Prepare samples with Laemmli buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 15% SDS-PAGE gel.
-
Run the gel to separate the proteins.
-
Transfer the proteins to a 0.22 µm PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe for the loading control (e.g., β-actin).
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II signal to the loading control.
Visualizations
Signaling Pathway: Proposed Mechanism of this compound Induced Autophagy
Caption: Proposed signaling pathway for this compound induced autophagy.
Workflow: Troubleshooting Failed Autophagy Induction
Caption: A logical workflow for troubleshooting failed autophagy induction.
References
Validation & Comparative
A Head-to-Head Comparison of Clk1-IN-1 and TG003 for Splicing Modulation
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is paramount for dissecting the intricate mechanisms of pre-mRNA splicing and for the development of novel therapeutics targeting splicing-related diseases. This guide provides a comprehensive comparison of two widely used inhibitors of the Cdc2-like kinase 1 (CLK1), Clk1-IN-1 and TG003, with a focus on their efficacy in modulating splicing, their selectivity, and the experimental data supporting their use.
This comparison synthesizes available data to offer an objective overview, enabling informed decisions for experimental design and drug discovery programs. While both compounds effectively inhibit CLK1, a key regulator of splicing factor phosphorylation, they exhibit distinct profiles in terms of potency, kinase selectivity, and the extent of their characterization in cellular models.
At a Glance: Key Efficacy and Specificity Data
To facilitate a direct comparison, the following table summarizes the key quantitative data for this compound and TG003 based on available literature.
| Feature | This compound | TG003 |
| CLK1 IC50 | 2 nM | 15-20 nM |
| CLK2 IC50 | Data not available | 200 nM |
| CLK4 IC50 | Data not available | 15 nM |
| Known Off-Targets | DYRK1A | DYRK1A/B, Casein Kinase 1 (CK1) |
| Cellular Splicing Modulation Data | Limited publicly available data | Extensive data from RNA-seq and RT-PCR |
Mechanism of Action: Targeting the Master Splicing Regulator CLK1
Both this compound and TG003 are ATP-competitive inhibitors of CLK1. CLK1 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. This phosphorylation is essential for the proper assembly of the spliceosome and for splice site selection. By inhibiting CLK1, both compounds prevent the phosphorylation of SR proteins, leading to alterations in splicing patterns, often causing exon skipping or intron retention.
Caption: CLK1 Inhibition Pathway. This diagram illustrates how this compound and TG003 inhibit CLK1, preventing the phosphorylation of SR proteins and thereby modulating pre-mRNA splicing.
Comparative Efficacy in Splicing Modulation
TG003 has been extensively studied, and its effects on alternative splicing are well-documented. For instance, RNA-sequencing analysis of cells treated with TG003 revealed significant changes in hundreds of splicing events[1][2]. These changes include exon skipping, intron retention, and the use of alternative 3' and 5' splice sites[1][2]. The effects of TG003 on the splicing of specific genes, such as CLK1's own pre-mRNA, have been validated by RT-PCR[3].
This compound , with a reported IC50 of 2 nM for CLK1, is approximately 10-fold more potent than TG003 in in-vitro kinase assays. This higher potency suggests that this compound may be effective at lower concentrations in cellular assays, potentially reducing off-target effects. However, there is a notable lack of publicly available data demonstrating its efficacy in modulating splicing at the cellular level. Further studies, such as RNA-sequencing or targeted RT-qPCR analysis of known CLK1-regulated splicing events, are needed to fully assess and compare its cellular efficacy to that of TG003.
Kinase Selectivity and Off-Target Effects
The specificity of a chemical probe is crucial for attributing observed biological effects to the inhibition of the intended target.
TG003 is a potent inhibitor of CLK1 and CLK4, with a lower potency against CLK2[4][5]. However, it is also known to inhibit other kinases, most notably DYRK1A and DYRK1B, with similar potency to CLK1. Additionally, TG003 has been reported to inhibit Casein Kinase 1 (CK1) isoforms[6]. These off-target activities should be considered when interpreting experimental results, as inhibition of these kinases could contribute to the observed cellular phenotypes.
Experimental Protocols
To aid researchers in the evaluation of these and other splicing modulators, a general experimental workflow is provided below. This workflow outlines the key steps from cell treatment to the analysis of splicing changes.
Caption: Experimental Workflow for Comparing Splicing Modulators. This diagram outlines a typical workflow for assessing the effects of inhibitors on alternative splicing.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or HEK293T) in appropriate media and conditions.
-
Treat cells with a range of concentrations of this compound or TG003 (e.g., 10 nM to 10 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from treated and control cells using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Perform reverse transcription to synthesize cDNA from the isolated RNA.
3. Splicing Analysis:
-
For global analysis: Prepare libraries for RNA-sequencing from the cDNA samples.
-
For targeted analysis: Perform reverse transcription polymerase chain reaction (RT-PCR) or quantitative real-time PCR (qPCR) using primers that flank the alternative splicing event of interest.
4. Data Analysis:
-
RNA-sequencing data: Analyze the sequencing data using bioinformatic tools to identify and quantify differential splicing events (e.g., exon skipping, intron retention).
-
RT-PCR/qPCR data: Analyze the PCR products by gel electrophoresis to visualize splicing isoforms or by qPCR to quantify the relative abundance of different isoforms.
Conclusion
Both this compound and TG003 are valuable tools for studying the role of CLK1 in splicing regulation.
-
TG003 is a well-characterized inhibitor with extensive data on its cellular effects on splicing. Its broader kinase inhibition profile, including activity against CLK4, DYRK1A/B, and CK1, should be taken into account when designing experiments and interpreting results.
-
This compound offers significantly higher in-vitro potency against CLK1, which may translate to greater on-target efficacy at lower cellular concentrations. However, the current lack of comprehensive public data on its cellular splicing modulation activity and its broader kinase selectivity profile necessitates further investigation to fully establish its advantages over TG003.
For researchers aiming to specifically inhibit CLK1 with high potency, this compound presents a promising option, although its cellular effects require more thorough characterization. For studies where a broader inhibition of the CLK family is acceptable and a wealth of comparative data is beneficial, TG003 remains a reliable choice. The selection between these two inhibitors will ultimately depend on the specific experimental goals and the desired level of target selectivity.
References
- 1. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]
- 3. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting a Suitable Negative Control for Clk1-IN-1 Experiments
An Objective Comparison of SGC-CLK-1 and its Inactive Analog, SGC-CLK-1N, for Robust Experimental Design
For researchers investigating the role of CDC-like kinase 1 (CLK1) in cellular processes, the use of potent and selective inhibitors like Clk1-IN-1 is indispensable. However, to ensure that the observed biological effects are specifically due to the inhibition of CLK1 and not off-target activities or compound-specific artifacts, a proper negative control is crucial. This guide provides a comprehensive comparison of a potent CLK inhibitor, SGC-CLK-1, and its structurally related but biologically inactive analog, SGC-CLK-1N, establishing the latter as a suitable negative control for robust experimental design.
The Challenge of Finding a True Negative Control
The ideal negative control for a kinase inhibitor is a molecule that is structurally highly similar to the active compound but lacks inhibitory activity against the target kinase and other cellular components. This allows researchers to distinguish the specific effects of target inhibition from non-specific effects of the chemical scaffold. However, identifying such matched pairs can be challenging.
SGC-CLK-1N: A Validated Inactive Control for CLK Inhibition Studies
Through a careful evaluation of available compounds, SGC-CLK-1N has been identified as a superior negative control for experiments involving the potent CLK inhibitor, SGC-CLK-1. SGC-CLK-1 is a selective inhibitor of CLK1, CLK2, and CLK4.[1] Its corresponding negative control, SGC-CLK-1N, was designed with a key structural modification—the addition of a methyl group at the 6-position of the pyrimidine ring—which abrogates its binding to CLKs.[1]
Extensive testing has confirmed the inactivity of SGC-CLK-1N. In a KINOMEscan® panel, SGC-CLK-1N did not show significant binding to a wide range of kinases.[1] Furthermore, in both enzymatic assays and in-cell NanoBRET target engagement assays, SGC-CLK-1N demonstrated no inhibitory activity against CLK1, CLK2, and CLK4 at concentrations where SGC-CLK-1 is highly potent.[1]
Quantitative Comparison of SGC-CLK-1 and SGC-CLK-1N
The following table summarizes the inhibitory activity of SGC-CLK-1 and the lack thereof for SGC-CLK-1N against key kinases. This data highlights the potent and selective nature of SGC-CLK-1 and the confirmed inactivity of its corresponding negative control.
| Kinase | SGC-CLK-1 IC50 (nM) | SGC-CLK-1N % Inhibition @ 1µM |
| CLK1 | 13 | 0 |
| CLK2 | 4 | 0 |
| CLK4 | 46 | 0 |
| CLK3 | 363 | Not reported |
| HIPK1 | 31 | Not reported |
| HIPK2 | 34 | Not reported |
| STK16 | 53 | Not reported |
Data sourced from Eurofins DiscoverX KINOMEscan® and enzymatic assays.[1]
Experimental Protocols
To ensure the rigorous evaluation of this compound and its negative control, detailed experimental protocols are essential. Below are standardized protocols for in vitro kinase assays and cell-based target engagement assays.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CLK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
SGC-CLK-1 and SGC-CLK-1N
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
Procedure:
-
Prepare serial dilutions of SGC-CLK-1 and SGC-CLK-1N in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 2.5 µL of a solution containing CLK1 enzyme and MBP substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration of 10 µM).
-
Incubate the plate at 30°C for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values for SGC-CLK-1 and confirm the lack of inhibition by SGC-CLK-1N.
Cell-Based Target Engagement (NanoBRET™ Assay)
This assay measures the engagement of an inhibitor with its target kinase within living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-CLK1 fusion vector
-
Kinase Tracer K-10
-
SGC-CLK-1 and SGC-CLK-1N
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-CLK1 fusion vector.
-
After 24 hours, harvest and resuspend the cells in Opti-MEM™.
-
Dispense the cell suspension into a 96-well plate.
-
Add serial dilutions of SGC-CLK-1 and SGC-CLK-1N to the wells.
-
Add the Kinase Tracer K-10 to all wells.
-
Incubate at 37°C in a CO2 incubator for 2 hours.
-
Add NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer equipped with filters for NanoLuc® emission (460 nm) and the tracer (610 nm).
-
Calculate the NanoBRET™ ratio and determine the cellular IC50 for SGC-CLK-1, confirming the lack of target engagement for SGC-CLK-1N.
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the experimental approach and the underlying biological context, the following diagrams are provided.
References
The Tactical Advantage of Precision: A Comparative Guide to Clk1-IN-1 and Pan-CLK Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitors, the choice between a highly selective agent and a broader-spectrum inhibitor is a critical juncture. This guide provides a comprehensive comparison of the hypothetical, highly selective Clk1-IN-1 against established pan-CLK inhibitors, offering insights into the strategic advantages of isoform-specific targeting in advancing research and therapeutic development.
The family of CDC-like kinases (CLKs), comprising CLK1, CLK2, CLK3, and CLK4, plays a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] Dysregulation of this process is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making CLK inhibitors a promising class of therapeutic agents.[3][4] While pan-CLK inhibitors have demonstrated efficacy in preclinical and clinical studies, their broad activity can lead to off-target effects and a complex biological response.[5][6] Here, we explore the distinct advantages of a selective CLK1 inhibitor, "this compound," in comparison to well-characterized pan-CLK inhibitors like TG003 and SM08502.
Unraveling the CLK Signaling Pathway
The canonical function of CLK1 involves the phosphorylation of SR proteins, which are essential for the assembly of the spliceosome and the regulation of alternative splicing. This activity is crucial for generating a diverse proteome from a limited number of genes. Inhibition of CLK1 disrupts this process, leading to alterations in mRNA splicing patterns and downstream cellular effects.
References
- 1. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]
- 3. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Decoding SR Protein Phosphorylation: A Comparative Guide to Clk1-IN-1 and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding and confirming changes in SR protein phosphorylation in response to the novel inhibitor, Clk1-IN-1, benchmarked against established alternatives.
This guide provides a detailed comparison of the novel and highly selective Clk1 inhibitor, this compound, with other widely used inhibitors, TG003 and KH-CB19. We present key performance data, detailed experimental protocols for confirming changes in SR protein phosphorylation, and a visual representation of the underlying signaling pathway to aid in experimental design and data interpretation.
Performance Comparison of Clk1 Inhibitors
| Inhibitor | Target(s) | IC50 for Clk1 | Effect on SR Protein Phosphorylation |
| This compound | Clk1 | 2 nM[1] | Potent inhibition of SR protein phosphorylation is expected due to high affinity for Clk1. |
| TG003 | Clk1, Clk4 | 20 nM[2] | Demonstrated to suppress hyperphosphorylation of SR proteins in cells[3]. |
| KH-CB19 | Clk1, Clk4 | 20 nM[2] | Shown to be more effective than TG003 in reducing SR protein phosphorylation in human microvascular endothelial cells[4]. |
Signaling Pathway and Experimental Workflow
To effectively study the impact of Clk1 inhibitors on SR protein phosphorylation, it is crucial to understand the underlying signaling pathway and the experimental steps involved in its analysis.
Clk1 Signaling Pathway in SR Protein Phosphorylation
Caption: The Clk1 signaling pathway in SR protein phosphorylation and pre-mRNA splicing.
Experimental Workflow for Comparing Clk1 Inhibitors
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kinase Inhibitor Selectivity: Clk1-IN-1 vs. SGC-CLK-1
For researchers in kinase signaling and drug discovery, the selection of a potent and selective chemical probe is paramount. This guide provides a detailed comparison of two prominent CDC-like kinase 1 (CLK1) inhibitors, Clk1-IN-1 and SGC-CLK-1, with a focus on their selectivity profiles supported by experimental data.
This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision when selecting a CLK1 inhibitor for their studies. The data presented is compiled from peer-reviewed publications and manufacturer's data.
Overview of this compound and SGC-CLK-1
Both this compound and SGC-CLK-1 are small molecule inhibitors targeting the CDC-like kinase (CLK) family, which are crucial regulators of pre-mRNA splicing.[1] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1]
This compound (also referred to as compound 25 in its discovery publication) was identified as a potent and selective inhibitor of CLK1.[2] It emerged from a series of 1H-[2][3][4]triazolo[4,5-c]quinoline scaffold-containing compounds and has been shown to induce autophagy.[2]
SGC-CLK-1 is a chemical probe developed by the Structural Genomics Consortium (SGC). It is a potent inhibitor of CLK1, CLK2, and CLK4 and is characterized by its excellent kinome-wide selectivity.[5]
Comparative Selectivity Profile
The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to misleading experimental results and potential toxicity. The following tables summarize the in vitro kinase inhibition data for both compounds.
| Target Kinase | This compound IC50 (nM) | SGC-CLK-1 IC50 (nM) |
| CLK1 | 2[6] | 13[5] |
| CLK2 | 31[6] | 4[5] |
| CLK3 | - | 363[5] |
| CLK4 | 8[6] | 46[5] |
| Table 1: Comparison of IC50 values for this compound and SGC-CLK-1 against the CLK kinase family. A lower IC50 value indicates higher potency. |
| Off-Target Kinase | This compound Inhibition | SGC-CLK-1 Inhibition (at 1 µM) |
| DYRK1A | Strongest off-target[2] | - |
| HIPK1 | - | PoC < 35[5] |
| HIPK2 | - | PoC < 35[5] |
| MAPK15 (ERK8) | - | PoC < 35[5] |
| STK16 | - | Partial inhibition in cells[5] |
| Table 2: Notable off-target kinases for this compound and SGC-CLK-1. PoC (Percent of Control) values from KINOMEscan® data for SGC-CLK-1 indicate significant binding/inhibition. Specific IC50 values for off-targets of this compound are not readily available in the primary literature. |
Experimental Methodologies
The data presented in this guide is derived from established in vitro kinase assays. Understanding the methodologies is crucial for interpreting the results.
In Vitro Kinase Inhibition Assays (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For both this compound and SGC-CLK-1, IC50 values were determined using in vitro kinase assays. These assays typically involve:
-
Reagents : Recombinant human kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Procedure : The kinase, substrate, and ATP are incubated in the presence of varying concentrations of the inhibitor.
-
Detection : The extent of substrate phosphorylation is measured. This is often done using methods like radioactivity (32P-ATP or 33P-ATP), fluorescence, or luminescence.
-
Data Analysis : The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
KinomeScan® Selectivity Profiling (for SGC-CLK-1)
The selectivity of SGC-CLK-1 was comprehensively profiled using the KINOMEscan® assay platform (DiscoverX). This competition binding assay measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.
-
Principle : Test compounds are profiled against a panel of DNA-tagged kinases. An immobilized, active-site directed ligand is included in the assay. The amount of kinase captured on a solid support is measured, which is inversely proportional to the affinity of the test compound for the kinase.
-
Output : The results are typically reported as "Percent of Control" (PoC), where a lower PoC value indicates stronger binding of the inhibitor to the kinase. A selectivity score (S-score) can also be calculated to quantify the overall selectivity. For SGC-CLK-1, it was screened against a panel of 403 kinases.[5]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of these inhibitors and the methods used to characterize them, the following diagrams are provided.
Discussion and Conclusion
Both this compound and SGC-CLK-1 are potent inhibitors of CLK1. However, their selectivity profiles exhibit key differences.
SGC-CLK-1 , on the other hand, has been extensively characterized for its selectivity. While slightly less potent against CLK1 (IC50 = 13 nM) compared to this compound, it shows high potency against CLK2 (IC50 = 4 nM).[5] Its major advantage lies in the publicly available KINOMEscan® data against 403 kinases, which demonstrates its high selectivity with only a handful of off-targets identified.[5] This makes SGC-CLK-1 a superior choice for experiments where a well-defined and narrow selectivity profile is crucial to minimize confounding off-target effects.
-
Choose this compound for applications requiring maximal potency against CLK1, with the awareness of its activity against CLK2 and CLK4, and the potential for DYRK1A off-target effects.
-
Choose SGC-CLK-1 when a well-characterized, highly selective inhibitor of CLK1, CLK2, and CLK4 is required, and a comprehensive understanding of its off-target profile is essential for data interpretation.
The selection between these two inhibitors will ultimately depend on the specific experimental context and the level of selectivity required. Researchers are encouraged to consult the primary literature for more detailed information before making a final decision.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a selective inhibitor of doublecortin like kinase 1. | Broad Institute [broadinstitute.org]
- 5. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Effect of Clk1-IN-1 on Alternative Splicing by Sequencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the effects of Clk1-IN-1, a potent inhibitor of Cdc2-like kinase 1 (CLK1), on alternative splicing. We will delve into the experimental data and protocols necessary for a comprehensive analysis using sequencing technologies, and compare the effects of this compound with other known CLK inhibitors.
Introduction to CLK1 and Alternative Splicing
Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a crucial role in regulating pre-mRNA splicing.[1] It phosphorylates serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[2][3] This phosphorylation is critical for the assembly of the spliceosome and the selection of splice sites.[3] Dysregulation of alternative splicing is a common feature in various diseases, including cancer, making CLK1 an attractive therapeutic target.[2]
CLK1 inhibitors, such as this compound and others like T-025 and TG003, function by binding to the ATP-pocket of the kinase, thereby preventing the phosphorylation of SR proteins.[2] This leads to widespread alterations in pre-mRNA splicing patterns.[2] Validating these changes through sequencing is a critical step in understanding the mechanism of action of these inhibitors and identifying potential therapeutic targets.
Comparative Efficacy of CLK Inhibitors on Alternative Splicing
Several small molecule inhibitors have been developed to target the CLK family of kinases. Their efficacy in modulating alternative splicing can be compared by analyzing global changes in splicing patterns upon treatment. RNA sequencing (RNA-Seq) is the gold standard for such global analyses.
| Inhibitor | Cell Line(s) | Key Observations from RNA-Seq | Validated Target Genes with Altered Splicing | Reference |
| T-025 | Triple-Negative Breast Cancer (TNBC) cell lines, SK-MEL-28 | Dose-dependent modulation of alternative splicing, primarily skipped exons.[4] Extensive modulation of alternative splicing in MYC-inducible cells.[4] | RPS6KB1 (S6K), BCLAF1.[4] Genes related to cell division, RNA splicing, and cell migration.[5] | [4][5] |
| TG003 | Human cell lines | Inhibition led to significant changes in 892 alternative splicing events in 665 genes, with intron retention and cassette exons being the most overrepresented.[6] | CLK1 (exon 4), CHEK2.[6][7] | [6][7] |
| Cpd-2 | MDA-MB-468 | Induced alternative splicing, primarily exon skipping. | RPS6KB1 (S6K), EGFR, EIF3D, PARP.[8] | [8] |
Experimental Validation Workflow
A typical workflow to validate the effect of a CLK1 inhibitor on alternative splicing involves a discovery phase using RNA-Seq followed by a validation phase using targeted assays like RT-PCR.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Choose appropriate cell lines based on the research question (e.g., cancer cell lines known to have splicing dysregulation).
-
Treatment: Treat cells with this compound at various concentrations (e.g., 30, 100, 300 nM) and for different time points (e.g., 6, 12, 24 hours) to assess dose- and time-dependent effects.[4] Include a vehicle control (e.g., DMSO).
RNA Extraction and Quality Control
-
Extraction: Isolate total RNA from treated and control cells using a standard method like TRIzol or a column-based kit.
-
Quality Control: Assess RNA integrity and purity. A 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2 are desirable.[9] It is crucial to perform a DNase treatment to remove any contaminating genomic DNA.[9]
RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare cDNA libraries from the extracted RNA.[9]
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.[9]
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use bioinformatics tools like MISO (Mixture of Isoforms) or rMATS to identify and quantify alternative splicing events (e.g., skipped exons, retained introns, alternative 3' or 5' splice sites).[4][6]
-
Calculate the "Percent Spliced In" (PSI or Ψ) value for each event, which represents the fraction of transcripts including the alternative exon.[9]
-
Validation by Reverse Transcription PCR (RT-PCR)
-
Primer Design: Design primers that flank the alternative splicing event of interest. The primers should be located in the constitutive exons surrounding the alternative exon to amplify both the inclusion and exclusion isoforms in the same reaction.[9]
-
RT-PCR: Perform reverse transcription to generate cDNA, followed by PCR amplification.[10]
-
Analysis:
-
Quantification: Calculate the PSI value from the band intensities (for semi-quantitative PCR) or the Ct values (for qRT-PCR) to confirm the changes observed in the RNA-Seq data.[9] The PSI is calculated as: Inclusion / (Inclusion + Exclusion).[9]
CLK1 Signaling Pathway and Mechanism of Inhibition
CLK1 phosphorylates SR proteins, which is a key step in spliceosome activation and splice site recognition. Inhibition of CLK1 disrupts this process, leading to alterations in splicing patterns.
Conclusion
Validating the effects of this compound on alternative splicing requires a multi-faceted approach, combining the global discovery power of RNA-Seq with the targeted validation of RT-PCR. This guide provides a framework for designing and executing these experiments, enabling researchers to robustly characterize the impact of CLK1 inhibition on the cellular splicing landscape. The comparative data presented here for other CLK inhibitors can serve as a benchmark for evaluating the potency and specificity of new compounds like this compound. Such studies are essential for advancing our understanding of splicing regulation and for the development of novel therapeutics targeting splicing-related diseases.
References
- 1. uniprot.org [uniprot.org]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. embopress.org [embopress.org]
- 5. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]
- 8. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clk1-IN-1 and Other Autophagy Inducers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Clk1-IN-1, a novel autophagy inducer, against other well-established autophagy-inducing compounds. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of performance with supporting experimental data, detailed methodologies, and visual representations of key cellular pathways and workflows.
Abstract
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a wide range of diseases, making the identification and characterization of potent and specific autophagy inducers a significant area of research. This guide focuses on this compound, a small molecule inhibitor of Cdc2-like kinase 1 (CLK1), and compares its autophagy-inducing capabilities with other known inducers, primarily mTOR (mechanistic target of rapamycin) inhibitors such as rapamycin and Torin1. We present a summary of their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for assessing autophagy.
Introduction to Autophagy Inducers
Autophagy can be induced through various signaling pathways, broadly categorized as mTOR-dependent and mTOR-independent.
-
mTOR-Dependent Pathway: mTOR complex 1 (mTORC1) is a central negative regulator of autophagy.[1] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting key autophagy-initiating proteins like ULK1.[1] Inducers like rapamycin and Torin1 inhibit mTORC1, thereby relieving this suppression and initiating the autophagic process.[1]
-
mTOR-Independent Pathways: Several other signaling pathways can induce autophagy without directly inhibiting mTOR. These can be activated by various cellular stresses and stimuli.
-
This compound: This compound induces autophagy through the inhibition of Cdc2-like kinase 1 (CLK1).[2][3] Inhibition or knockout of CLK1 has been shown to induce autophagy, suggesting a novel regulatory role for this kinase in the process.[3] While the precise downstream mechanism is still under investigation, evidence suggests a potential link to the activation of the mTOR/PI3K pathway.[3]
Comparative Performance of Autophagy Inducers
The efficacy of autophagy inducers is typically assessed by monitoring the levels of key autophagy markers, primarily the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of sequestosome 1 (p62/SQSTM1), a protein that is selectively degraded by autophagy.
While direct head-to-head quantitative comparisons in a single study are limited, analysis of available data from various studies allows for a qualitative and semi-quantitative assessment.
Table 1: Quantitative Comparison of Autophagy Induction
| Inducer | Target | Typical Concentration | Cell Line | LC3-II Fold Increase (relative to control) | p62 Degradation (relative to control) | Reference |
| This compound | CLK1 | 1 - 10 µM | BNLCL.2, SKOV-3 | Dose- and time-dependent increase | Not explicitly quantified | [4] |
| Compound 25 (CLK1 Inhibitor) | CLK1 | 2 nM (IC50) | In vitro assays | Potent induction | Not explicitly quantified | [2] |
| Rapamycin | mTORC1 | 200 nM | Various | Significant increase | Significant decrease | [5] |
| Torin1 | mTOR | 250 nM | HCT116 | Not explicitly quantified | Not explicitly quantified | [6] |
Note: The data presented is a synthesis from multiple sources and may not be directly comparable due to variations in experimental conditions. Direct comparative studies are needed for a definitive quantitative assessment.
Signaling Pathways
General Autophagy Signaling Pathway
Autophagy is a multi-step process involving the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation. The initiation of this process is tightly regulated by a complex signaling network.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of Clk1 Inhibitors: A Comparison Guide Utilizing Kinase-Dead Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of CDC-like kinase 1 (Clk1) inhibitors, with a focus on the use of kinase-dead mutants as a crucial validation tool. While a specific inhibitor named "Clk1-IN-1" is not prominently described in the scientific literature, this guide will utilize data from studies on well-characterized Clk1 inhibitors, such as TG003 and KH-CB19, to illustrate the validation process.
Introduction to Clk1 and its Inhibition
Cdc2-like kinase 1 (Clk1) is a dual-specificity kinase that plays a pivotal role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1][2] Dysregulation of Clk1 activity has been implicated in various diseases, including cancer and neurological disorders, making it an attractive target for therapeutic intervention.[3][4] Small molecule inhibitors targeting Clk1 have been developed to modulate its activity and study its biological functions. However, a critical step in utilizing these inhibitors is to confirm that their observed cellular effects are a direct consequence of Clk1 inhibition and not due to off-target activities.
The Gold Standard: Kinase-Dead Mutant Validation
A kinase-dead mutant is a version of the kinase that has been genetically engineered to be catalytically inactive, typically through a point mutation in a critical residue within the ATP-binding pocket or the catalytic loop. This mutant protein, however, can still be expressed in cells and can serve as a powerful negative control. The underlying principle is that if a small molecule inhibitor is truly targeting the kinase of interest, the cellular phenotype it produces should be mimicked by the expression of the kinase-dead mutant. Conversely, the kinase-dead mutant should be resistant to the effects of the inhibitor.
One of the characteristic cellular phenotypes of Clk1 inhibition is the enlargement of nuclear speckles, which are storage and assembly sites for splicing factors.[5] This phenotype is observed both upon treatment with Clk1 inhibitors and with the expression of kinase-dead forms of CLKs, providing a strong visual readout for on-target activity.[5]
Comparative Analysis: Chemical Inhibition vs. Genetic Inactivation
To objectively assess the on-target effects of a Clk1 inhibitor, a side-by-side comparison with a kinase-dead Clk1 mutant is essential. The following tables summarize the expected outcomes and provide a framework for such a comparative analysis.
Table 1: In Vitro Kinase Activity
| Condition | Recombinant Wild-Type Clk1 Activity | Recombinant Kinase-Dead Clk1 Activity |
| No Inhibitor (DMSO) | High | None |
| Clk1 Inhibitor (e.g., TG003) | Low / None | None |
This table illustrates the expected results from an in vitro kinase assay using purified proteins. The inhibitor should effectively block the activity of the wild-type enzyme but will have no effect on the already inactive kinase-dead mutant.
Table 2: Cellular Phenotypes
| Condition | SR Protein Phosphorylation | Alternative Splicing Events | Cell Viability/Proliferation |
| Control (Vector Transfection + DMSO) | Normal | Baseline | Normal |
| Clk1 Inhibitor (e.g., TG003) | Decreased | Altered (e.g., exon skipping) | Decreased |
| Wild-Type Clk1 Overexpression | Increased | Altered | May be altered |
| Kinase-Dead Clk1 Expression | No change / Dominant Negative Effect | Altered (mimics inhibitor) | Decreased (mimics inhibitor) |
| Kinase-Dead Clk1 + Clk1 Inhibitor | No change | Altered (no additive effect) | Decreased (no additive effect) |
This table outlines the expected outcomes in cell-based assays. The effects of the Clk1 inhibitor on SR protein phosphorylation, alternative splicing, and cell viability should be phenocopied by the expression of the kinase-dead Clk1 mutant. Furthermore, the inhibitor should not have an additive effect in cells already expressing the kinase-dead mutant, confirming they act on the same target.
Experimental Protocols
Generation of a Kinase-Dead Clk1 Mutant
A common method to generate a kinase-dead mutant of Clk1 is through site-directed mutagenesis to alter a key catalytic residue. For many kinases, mutating the invariant lysine in the ATP-binding pocket (e.g., to Arginine or Methionine) or residues in the DFG motif of the activation loop renders the enzyme inactive.[6][7]
Example Protocol Outline:
-
Site-Directed Mutagenesis:
-
Obtain a plasmid containing the full-length cDNA of human Clk1.
-
Design primers containing the desired mutation (e.g., K191R in the ATP-binding site).
-
Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase.
-
Verify the mutation by DNA sequencing.
-
-
Protein Expression and Purification (for in vitro assays):
-
Subclone the wild-type and kinase-dead Clk1 coding sequences into a bacterial or baculovirus expression vector with an affinity tag (e.g., His-tag, GST-tag).
-
Transform the expression host and induce protein expression.
-
Purify the recombinant proteins using affinity chromatography.
-
Verify protein purity and integrity by SDS-PAGE and Western blotting.
-
-
Cellular Expression:
-
Subclone the wild-type and kinase-dead Clk1 coding sequences into a mammalian expression vector.
-
Transfect the plasmids into the desired cell line for subsequent cellular assays.
-
In Vitro Kinase Assay
Protocol Outline:
-
Prepare a reaction buffer containing ATP, a suitable substrate (e.g., a synthetic peptide corresponding to an SR protein phosphorylation site), and magnesium chloride.[8]
-
Add the purified recombinant wild-type or kinase-dead Clk1 enzyme to the reaction mixture.
-
For inhibitor-treated samples, add the Clk1 inhibitor at various concentrations. For control samples, add the vehicle (e.g., DMSO).
-
Initiate the kinase reaction by adding radiolabeled ATP ([γ-³²P]ATP) or by using a non-radioactive method such as ADP-Glo™ Kinase Assay.[9]
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.
-
Calculate the IC50 value of the inhibitor for the wild-type enzyme.
Cellular Assays
1. Western Blot for SR Protein Phosphorylation:
-
Plate cells and treat with the Clk1 inhibitor or transfect with wild-type or kinase-dead Clk1 expression vectors.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., pan-phospho-SR antibody).
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
2. RT-PCR for Alternative Splicing:
-
Treat or transfect cells as described above.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform PCR using primers that flank a known alternatively spliced exon of a Clk1 target gene (e.g., TRAF2, NUMB).
-
Analyze the PCR products by agarose gel electrophoresis to visualize the different splice isoforms.
-
Quantify the relative abundance of the splice isoforms.
3. Cell Viability/Proliferation Assay:
-
Plate cells in a 96-well plate and treat or transfect as described above.
-
At various time points, assess cell viability using a commercially available assay (e.g., MTT, CellTiter-Glo).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
Visualizing the Logic and Pathways
Clk1 Signaling Pathway
Caption: Simplified signaling pathway of Clk1 in regulating alternative splicing and points of intervention.
Experimental Workflow for Validation
Caption: Experimental workflow for validating Clk1 inhibitor effects using a kinase-dead mutant.
Logical Relationship for On-Target Effect
Caption: Logical relationship demonstrating how a kinase-dead mutant validates on-target inhibitor effects.
Conclusion
The use of a kinase-dead mutant is an indispensable tool for the rigorous validation of small molecule inhibitors targeting Clk1. By demonstrating that the cellular effects of the inhibitor are phenocopied by the expression of a catalytically inactive form of the kinase, researchers can confidently attribute the observed biological responses to the on-target inhibition of Clk1. This validation is crucial for the accurate interpretation of experimental results and for the advancement of Clk1 inhibitors in therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Stress-responsive maturation of Clk1/4 pre-mRNAs promotes phosphorylation of SR splicing factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cdc2-Like Kinase 2 Suppresses Hepatic Fatty Acid Oxidation and Ketogenesis Through Disruption of the PGC-1α and MED1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an orally available inhibitor of CLK1 for skipping a mutated dystrophin exon in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of Clk1-IN-1: A Step-by-Step Guide
The following provides detailed procedures for the safe and compliant disposal of Clk1-IN-1, a potent and selective inhibitor of Cdc2-like kinase 1 (CLK1)[1]. This guidance is intended for researchers, scientists, and drug development professionals to ensure that disposal practices minimize environmental impact and adhere to safety regulations.
While a Safety Data Sheet (SDS) for the closely related compound, Dthis compound, indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to consult your institution's Environmental Health & Safety (EH&S) department for a final hazardous waste determination and to ensure compliance with all applicable federal, state, and local regulations[2][3].
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This information is critical for a proper hazard assessment prior to disposal.
| Property | Value | Source |
| Chemical Name | 5,11-dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl-5-(2,2,2-trifluoroethyl)-6H-pyrimido[4,5-b][1][4]benzodiazepin-6-one | Tocris |
| Molecular Formula | C₂₆H₂₈F₃N₇O₂ | Tocris |
| Molecular Weight | 527.55 g/mol | Tocris |
| CAS Number | 2222635-15-4 | Tocris |
| Physical Appearance | Solid | InvivoChem[5] |
| Storage | Store at -20°C | Tocris |
| NFPA Ratings (Dthis compound) | Health: 0, Fire: 0, Reactivity: 0 | Cayman[3] |
Note: NFPA ratings are for the structurally similar Dthis compound and should be used as a guideline. A formal hazard assessment for this compound should be conducted.
Standard Disposal Protocol for this compound
This protocol outlines the procedural steps for disposing of both unused (neat) this compound and solutions containing the compound. The fundamental principle is to manage all chemical waste as potentially hazardous until a formal determination is made[2].
Step 1: Hazardous Waste Determination
-
Consult SDS and EH&S : Review the manufacturer's Safety Data Sheet for this compound. Crucially, contact your institution's EH&S or equivalent safety department to confirm the hazardous waste status of this compound. They will provide the final determination and guidance based on local and federal regulations[2].
-
Assess Waste Stream Characteristics : The hazardous nature of a waste stream is determined by its characteristics: ignitability, corrosivity, reactivity, and toxicity[2]. Based on available data for the similar Dthis compound, the compound itself is not expected to meet these criteria[3]. However, the solvent used to prepare solutions will critically affect the waste classification. For example, solutions in flammable solvents like ethanol or DMSO may be classified as hazardous waste[2].
Step 2: Segregation and Containerization
-
Use Appropriate Containers : All chemical waste must be stored in appropriate, leak-proof containers that are chemically compatible with the waste[6][7]. Plastic containers are often preferred[2]. Do not use food-grade containers[7].
-
Segregate Waste :
-
Neat (Solid) this compound : Collect any unused or expired solid this compound in a designated, sealed waste container.
-
This compound Solutions : Collect solutions in a separate, appropriate waste container. Do not mix different types of chemical waste unless explicitly permitted[6]. For instance, halogenated and non-halogenated solvent wastes should typically be kept separate.
-
Contaminated Labware : Dispose of items such as pipette tips, gloves, and empty vials that are contaminated with this compound in a designated solid waste container.
-
Step 3: Labeling and Storage
-
Properly Label Containers : All waste containers must be clearly labeled with the words "Hazardous Waste" (or other designation as required by your institution), the full chemical name of all contents (e.g., "this compound in DMSO"), and the associated hazards (e.g., "Flammable Liquid" if in a flammable solvent)[8].
-
Store in a Satellite Accumulation Area (SAA) : Store the sealed and labeled waste containers in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[2][7].
-
Keep Containers Closed : Waste containers must remain securely capped at all times, except when adding waste[2][7].
Step 4: Arrange for Disposal
-
Schedule a Pickup : Once the waste container is full or ready for disposal, contact your institution's EH&S department to schedule a waste pickup[2].
-
Manifesting : All hazardous waste shipments require proper documentation, often in the form of a waste manifest, which tracks the waste from generation to its final disposal facility[4][8]. Your EH&S department will manage this process.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from initial generation to final disposition.
Caption: Decision workflow for the disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 5. CLK1/2-IN-1 | CLK1 and CLK2 inhibitor | CAS# 1005784-23-5 | InvivoChem [invivochem.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling Clk1-IN-1
Essential Safety and Handling Guide for Clk1-IN-1
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operational use and disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on the safety information for a structurally related compound, Dthis compound, and general best practices for handling potent, small molecule kinase inhibitors.[1] It is imperative to always consult the manufacturer-provided SDS for specific handling instructions and to perform a risk assessment before use.
Personal Protective Equipment (PPE)
Due to the potent biological activity of kinase inhibitors and the lack of specific toxicity data for this compound, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose | Guideline Reference |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects eyes and face from splashes of powders or solutions. | [2][3][4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or gown should be worn. | Prevents skin contact with the compound.[3][4][5][6] | [3][4][5] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if generating aerosols or handling large quantities of powder. | Avoids inhalation of the compound, especially in powder form. | [2][3] |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills. | [4] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting, from receiving to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the packaging for any signs of damage. If the package is compromised, treat it as a potential spill and follow your institution's spill response procedures.[7]
-
Record Keeping: Maintain a log of the compound's receipt, usage, and disposal.[7]
-
Storage: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C for long-term stability.[8] Keep the container tightly sealed in a designated, well-ventilated, and secure location.
Preparation of Stock Solutions
-
Designated Area: All handling of solid this compound and preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the powdered compound, use a balance within the fume hood. Handle with care to avoid creating dust.
-
Dissolving: this compound is typically dissolved in a solvent like DMSO to create a stock solution.[8] Add the solvent slowly to the powdered compound.
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature.[8]
Use in Experiments
-
Personal Protective Equipment: Always wear the recommended PPE as outlined in the table above.
-
Spill Kit: Ensure a chemical spill kit appropriate for the solvents being used is readily accessible.
-
Avoid Contamination: Use dedicated equipment (pipettes, tips, etc.) when handling this compound to prevent cross-contamination of other experiments and work areas.
Waste Disposal
-
Classification: While the available SDS for a similar compound does not classify it as hazardous, it is prudent to treat all potent kinase inhibitors and their contaminated waste as hazardous chemical waste.[1][7]
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
-
Decontamination: Decontaminate all work surfaces and equipment after use with an appropriate cleaning agent.
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and safety procedures for the operational handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
